molecular formula C6H5BrN2O3 B124484 5-Bromo-3-methoxy-2-nitropyridine CAS No. 152684-26-9

5-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B124484
CAS No.: 152684-26-9
M. Wt: 233.02 g/mol
InChI Key: OLWFTDPHNVYMMN-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFTDPHNVYMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355858
Record name 5-bromo-3-methoxy-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-26-9
Record name 5-Bromo-3-methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152684-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-3-methoxy-2-nitropyridine from 5-bromo-2-chloro-3-nitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Bromo-3-methoxy-2-nitropyridine from 5-bromo-2-chloro-3-nitropyridine. This key transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of 5-bromo-2-chloro-3-nitropyridine is displaced by a methoxy group from sodium methoxide. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile in the presence of a sodium base.

Experimental Protocols

The following protocols are a synthesis of established methods for the preparation of this compound.

Protocol 1: Using Sodium Methoxide Solution

This protocol utilizes a commercially available solution of sodium methoxide in methanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL).[1] Cool the solution to 0°C using an ice bath.[1]

  • Reagent Addition: To the stirred solution, add a 25% w/w solution of sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.[1] An additional portion of methanol (20 mL) can be used to ensure complete transfer.[1]

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour.[1] Afterwards, allow the mixture to warm to room temperature and continue stirring for an additional 16 to 18 hours.[1]

  • Work-up and Isolation: Concentrate the reaction mixture to approximately half its original volume under reduced pressure.[1] Pour the concentrated mixture into ice water (approximately 500 mL) to precipitate the product.[1]

  • Purification: Collect the resulting precipitate by filtration. Wash the solid with cold deionized water (2 x 50 mL) and dry it under vacuum or using an infrared lamp to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[1]

Protocol 2: In-situ Generation of Sodium Methoxide

This protocol involves the preparation of sodium methoxide from sodium metal and methanol immediately prior to the reaction.

  • Preparation of Sodium Methoxide: In a separate flask, carefully add sodium metal (2.90 g, 126.4 mmol) in batches to cooled methanol (50.0 mL).[1] Stir the mixture until all the sodium has dissolved, allowing it to slowly warm to room temperature.[1]

  • Reaction Setup: Suspend 2-chloro-3-nitro-5-bromopyridine (10.0 g, 42.12 mmol) in methanol (100 mL) in a separate reaction flask and cool the suspension to 0°C.[1]

  • Reagent Addition: Add the freshly prepared sodium methoxide solution to the suspension of the starting material at 0°C.[1]

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 16 hours.[1]

  • Work-up and Isolation: Upon completion of the reaction, concentrate the mixture to a volume of about 80 mL.[1] Quench the reaction by adding deionized water (100 mL) to precipitate the product.[1]

  • Purification: Collect the precipitate by filtration, wash with deionized water (2 x 50 mL), and dry under an infrared lamp to obtain the final product.[1]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical YieldAnalytical Data (m/z)
5-bromo-2-chloro-3-nitropyridine67443-38-3[2]C₅H₂BrClN₂O₂[2]237.44[2]N/AN/A
Sodium Methoxide124-41-4CH₃NaO54.02N/AN/A
This compound152684-30-5[1]C₆H₅BrN₂O₃[1]233.02[1]98%[1][M+H]⁺ = 233.0, 233.2[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_material 5-bromo-2-chloro-3-nitropyridine temp 0°C to Room Temperature start_material->temp reagent Sodium Methoxide reagent->temp solvent Methanol solvent->temp time 17-19 hours temp->time concentration Concentration time->concentration precipitation Precipitation in Ice Water concentration->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Methoxide Substitution on 5-bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism governing the substitution of a methoxide group onto the 5-bromo-2-chloro-3-nitropyridine scaffold. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines the underlying principles of the reaction, detailed experimental protocols, and quantitative data, presented in a clear and accessible format.

Core Reaction and Regioselectivity

The reaction is the nucleophilic aromatic substitution (SNAr) of a methoxide ion on 5-bromo-2-chloro-3-nitropyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂).[1]

The primary question in this reaction is one of regioselectivity: which of the two halogen substituents, the chloro group at the C2 position or the bromo group at the C5 position, is displaced by the incoming methoxide nucleophile?

The substitution overwhelmingly occurs at the C2 position , leading to the formation of 5-bromo-2-methoxy-3-nitropyridine. This selectivity is governed by two key factors:

  • Activation by the Nitro Group: The nitro group at the C3 position strongly activates the adjacent C2 and C4 positions towards nucleophilic attack through its electron-withdrawing resonance and inductive effects. The C2 position is directly ortho to the nitro group, making it a highly electrophilic center.[2]

  • Leaving Group Ability in SNAr Reactions: In the context of nucleophilic aromatic substitution, the一般的なleaving group ability of halogens is the reverse of that observed in SN1 and SN2 reactions. For SNAr, the more electronegative halogen is typically the better leaving group. Consequently, the chloro group is a better leaving group than the bromo group in this specific reaction.[3]

Reaction Mechanism

The substitution of methoxide on 5-bromo-2-chloro-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This initial attack is the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate, the Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization to this intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the chloride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the final product, 5-bromo-2-methoxy-3-nitropyridine.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the stepwise mechanism of the methoxide substitution on 5-bromo-2-chloro-3-nitropyridine.

Mechanism of Methoxide Substitution

Experimental Protocols

The synthesis of 5-bromo-2-methoxy-3-nitropyridine is typically carried out under mild conditions, with high yields. Below are detailed experimental protocols adapted from established literature procedures.

Protocol 1: Using Sodium Methoxide Solution

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is prepared in a suitable reaction vessel and cooled to 0°C with an ice bath.

  • To the stirred solution, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) and additional methanol (20 mL) is added dropwise over a period of 10 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 18 hours.

  • The reaction mixture is concentrated under reduced pressure to approximately half its original volume.

  • The concentrated mixture is then poured into ice water (~500 mL) to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

Protocol 2: In situ Generation of Sodium Methoxide

Materials:

  • Sodium metal

  • Methanol

  • 5-bromo-2-chloro-3-nitropyridine

  • Deionized water

Procedure:

  • Sodium metal (2.90 g, 126.4 mmol) is added in portions to cooled methanol (50.0 mL) under an inert atmosphere.

  • The mixture is allowed to warm to room temperature with continuous stirring until all the sodium has dissolved, forming a sodium methoxide solution.

  • This freshly prepared sodium methoxide solution is then added to a suspension of 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in methanol (100 mL) at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour, then warmed to room temperature and stirred for an additional 16 hours.

  • Upon completion, the mixture is concentrated to about 80 mL.

  • The reaction is quenched by the addition of deionized water (100 mL).

  • The resulting precipitate is collected by filtration, washed with deionized water (2 x 50 mL), and dried to afford the product.

Quantitative Data

The reaction is known for its high efficiency. The following table summarizes the typical quantitative data for this synthesis.

ParameterValueReference
Starting Material 5-bromo-2-chloro-3-nitropyridine
Reagent Sodium Methoxide
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 17-19 hours
Yield ~98%
Product Molecular Formula C₆H₅BrN₂O₃[5]
Product Molecular Weight 233.02 g/mol [5]
Product Appearance Pale yellow solid

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 5-bromo-2-methoxy-3-nitropyridine can be visualized as follows:

experimental_workflow start Start reagents Prepare Reactants: - 5-bromo-2-chloro-3-nitropyridine in Methanol - Sodium Methoxide in Methanol start->reagents reaction Reaction: - Mix reactants at 0°C - Stir at 0°C for 1h - Stir at RT for 16-18h reagents->reaction concentration Concentration: - Reduce volume under vacuum reaction->concentration precipitation Precipitation: - Pour into ice water concentration->precipitation filtration Filtration: - Collect the solid product precipitation->filtration washing Washing: - Wash with cold water filtration->washing drying Drying: - Dry under vacuum washing->drying analysis Product Analysis: - MS, NMR, etc. drying->analysis end End analysis->end

General Experimental Workflow

Conclusion

The methoxide substitution on 5-bromo-2-chloro-3-nitropyridine is a highly regioselective and efficient reaction, proceeding through a classical SNAr mechanism. The preferential substitution at the C2 position is a direct consequence of the strong activating effect of the ortho-nitro group and the superior leaving group ability of the chloro substituent in this context. The reaction is straightforward to perform, yielding the desired product in excellent yields, making it a valuable transformation in synthetic organic chemistry. This guide provides the essential mechanistic understanding and practical protocols for researchers and professionals working in drug development and related fields.

References

5-Bromo-3-methoxy-2-nitropyridine physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-methoxy-2-nitropyridine, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for laboratory applications and synthetic strategy.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₃.[1][2][3] Its structure incorporates a bromine atom, a methoxy group, and a nitro group on the pyridine ring, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 152684-26-9[1][2][4][5]
Molecular Formula C₆H₅BrN₂O₃[1][2][3]
Molecular Weight 233.02 g/mol [1][2][4]
Appearance Solid (form not specified)[1]
Melting Point 111.5-112.0 °C[6]
Boiling Point 335 °C[6]
Flash Point 156 °C[6]
Solubility Sparingly soluble in water, more soluble in organic solvents.[1]
Storage Inert atmosphere, room temperature.[4]

Synthesis and Experimental Protocols

A general proposed synthesis would involve the bromination of 3-methoxy-2-nitropyridine. The starting material, 3-methoxy-2-nitropyridine, could be synthesized from 3-hydroxy-2-nitropyridine by methylation. The subsequent bromination would likely be carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Below is a generalized experimental protocol for a related compound, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of a Bromo-methoxy-nitropyridine Derivative (by analogy):

  • Preparation of the Pyridine Precursor: The appropriately substituted methoxy-nitropyridine is dissolved in a suitable solvent, such as acetic acid.

  • Bromination: A brominating agent, such as bromine in acetic acid or N-bromosuccinimide, is added portion-wise to the solution at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield the final product.

SynthesisWorkflow Start 3-Methoxy-2-nitropyridine Reaction Bromination Reaction Start->Reaction 1 Reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetic Acid) Reagents->Reaction 2 Workup Aqueous Work-up & Purification Reaction->Workup 3 Product This compound Workup->Product 4

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its three functional groups on the pyridine ring.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine atom at the 5-position is a good leaving group and can be displaced by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of further derivatization possibilities, making it a valuable step in the synthesis of pharmaceuticals.

  • Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, aromatic nitro compounds can be energetic and should be handled with care, especially at elevated temperatures or in the presence of strong reducing agents.

ReactivityDiagram Start This compound Product1 5-Substituted-3-methoxy-2-nitropyridine Start->Product1 Nucleophilic Aromatic Substitution (at C5-Br) Product2 5-Bromo-3-methoxy-2-aminopyridine Start->Product2 Reduction (of NO2 group) Product3 5-Aryl/Alkenyl/Alkynyl-3-methoxy-2-nitropyridine Start->Product3 Palladium-Catalyzed Cross-Coupling (at C5-Br)

Caption: Key chemical transformations of this compound.

Spectroscopic Data

While specific spectra for this compound are available from commercial suppliers, they are not publicly disseminated in the reviewed literature.[7] However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

TechniquePredicted Features
¹H NMR Two aromatic protons in the pyridine ring, appearing as doublets or singlets depending on coupling, and a singlet for the methoxy group protons.
¹³C NMR Six distinct carbon signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the nitro group will be significantly downfield.
IR Characteristic absorption bands for the C-Br stretch, C-O-C stretch of the methoxy group, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group. Aromatic C-H and C=N/C=C stretching vibrations will also be present.
Mass Spec. A molecular ion peak corresponding to the molecular weight (233.02 g/mol ), with a characteristic isotopic pattern (M, M+2) due to the presence of bromine.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Aromatic nitro compounds can be toxic and may cause irritation upon contact with skin or eyes, or upon inhalation.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. All chemical handling should be performed by trained personnel in a controlled laboratory environment.

References

Spectral data for 5-Bromo-3-methoxy-2-nitropyridine (¹H NMR, ¹³C NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 5-Bromo-3-methoxy-2-nitropyridine. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document also includes data for the closely related isomer, 5-Bromo-2-methoxy-3-nitropyridine, where appropriate, with clear indications of this substitution. The guide is structured to present quantitative data in an accessible format, detail the experimental methodologies for spectral acquisition, and provide a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound and its isomer.

Table 1: Mass Spectrometry Data for 5-Bromo-2-methoxy-3-nitropyridine

ParameterValue
Molecular FormulaC₆H₅BrN₂O₃
Molecular Weight233.02 g/mol
Ionization ModeESI, positive ion mode
m/z233.0 [M+H]⁺[1]

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not Available---

No experimental ¹H NMR data for this compound was found in the public domain at the time of this report.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Data Not Available-

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this report.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data Not Available-

No experimental IR spectral data for this compound was found in the public domain at the time of this report.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard protocols for the analysis of solid organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[2]

The NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument.[3] For ¹H NMR, the data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is generally used.[4] ¹³C NMR spectra are commonly recorded with broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[4]

Data processing involves Fourier transformation of the raw data, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique.[5][6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.[6]

Alternatively, the Attenuated Total Reflectance (ATR) method can be used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The IR spectrum is then recorded. This method requires minimal sample preparation.[6]

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7] This stock solution is then further diluted to a final concentration of about 10 µg/mL.[7] It is crucial to ensure the sample is free of inorganic salts, which can interfere with the ionization process.[7]

The sample solution is introduced into the ESI source at a low flow rate (e.g., 1-20 µL/min).[8] A high voltage is applied to the capillary tip, which nebulizes the solution into a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte. These ions are then directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton.[9]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of a Chemical Compound A Compound Synthesis and Purification B Sample Preparation A->B C1 Mass Spectrometry (e.g., ESI-MS) B->C1 C2 NMR Spectroscopy (¹H, ¹³C) B->C2 C3 IR Spectroscopy (e.g., FT-IR) B->C3 D1 Molecular Weight and Formula Confirmation C1->D1 D2 Structural Elucidation (Connectivity, Environment) C2->D2 D3 Functional Group Identification C3->D3 E Data Integration and Structure Verification D1->E D2->E D3->E

Caption: Workflow for chemical compound spectral analysis.

References

Navigating the Physicochemical Landscape of 5-Bromo-3-methoxy-2-nitropyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – Researchers, scientists, and drug development professionals working with the novel pyridine derivative, 5-Bromo-3-methoxy-2-nitropyridine, now have a comprehensive technical guide detailing its solubility and stability in common laboratory solvents. This document addresses the critical need for foundational physicochemical data to support its application in synthetic chemistry, pharmaceutical formulation, and materials science.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the development of new chemical entities. The presence of a bromine atom, a methoxy group, and a nitro group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate. However, a thorough understanding of its solubility and stability is paramount for its effective utilization, from reaction setup and purification to formulation and storage. This guide provides a summary of available data for a closely related isomer and outlines detailed experimental protocols for determining these crucial parameters for this compound.

Physicochemical Properties

PropertyValue (for 5-Bromo-2-methoxy-3-nitropyridine)Reference
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
Appearance Pale yellow solid[1]
Form Solid

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not currently available. However, based on the general solubility of similar pyridine derivatives, a qualitative prediction can be made. Experimental determination is strongly recommended.

SolventPredicted Qualitative SolubilityRationale
Water Low to InsolubleThe presence of the hydrophobic pyridine ring and bromine atom is expected to limit aqueous solubility.
Methanol Slightly Soluble to SolubleThe polarity of methanol and its ability to hydrogen bond may facilitate dissolution.
Ethanol Slightly Soluble to SolubleSimilar to methanol, ethanol's polarity should allow for some degree of solubility.
Acetone SolubleAs a polar aprotic solvent, acetone is likely to be a good solvent for this compound.
Dichloromethane (DCM) SolubleThe compound's overall moderate polarity suggests good solubility in chlorinated solvents.
Ethyl Acetate SolubleThis ester is a versatile solvent for a wide range of organic compounds.
Acetonitrile SolubleIts polar aprotic nature makes it a suitable solvent for many functionalized aromatic compounds.
Dimethylformamide (DMF) Very SolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO) Very SolubleDMSO is a highly polar aprotic solvent and is expected to readily dissolve the compound.[2]
Hexane InsolubleAs a nonpolar solvent, hexane is unlikely to dissolve the polar this compound.
Toluene Slightly SolubleThe aromatic nature of toluene may provide some interaction, but the compound's polarity will likely limit solubility.

Experimental Protocols

To empower researchers to generate precise data for this compound, the following detailed experimental protocols for solubility and stability determination are provided.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[3]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, DMF, DMSO, hexane, toluene)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[3]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved compound.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Seal and agitate in thermostatic shaker (24-72h) prep2->equilib sample Withdraw supernatant equilib->sample filter Filter through 0.45 µm syringe filter sample->filter quant Quantify by Gravimetric or HPLC/UV-Vis method filter->quant result Calculate Solubility (mg/mL or mol/L) quant->result

Caption: Experimental workflow for determining equilibrium solubility.
Protocol 2: Stability Assessment in Solution

This protocol outlines a method to assess the stability of this compound in various solvents over time, which is crucial for understanding its shelf-life in solution and potential degradation pathways.[4][5]

Objective: To evaluate the chemical stability of this compound in solution under defined storage conditions.

Materials:

  • This compound

  • Selected solvents

  • Volumetric flasks

  • Amber vials

  • HPLC with a stability-indicating method

  • Temperature and humidity controlled chambers or ovens

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound of a known concentration in the selected solvents.

  • Storage Conditions: Aliquot the solutions into amber vials, seal them, and store them under various conditions:

    • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH[6]

    • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH[6]

    • Refrigerated: 2-8 °C

    • Room Temperature with Light Exposure: To assess photostability.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[6]

  • Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • Quantify the remaining percentage of this compound.

    • Identify and quantify any degradation products.

    • Note any changes in appearance (e.g., color change, precipitation).

G Workflow for Solution Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep Prepare stock solution of known concentration storage1 Accelerated (40°C/75%RH) prep->storage1 storage2 Long-Term (25°C/60%RH) prep->storage2 storage3 Refrigerated (2-8°C) prep->storage3 storage4 Photostability prep->storage4 analysis Analyze by stability-indicating HPLC storage1->analysis storage2->analysis storage3->analysis storage4->analysis eval1 Quantify parent compound analysis->eval1 eval2 Identify & Quantify degradants analysis->eval2 eval3 Assess physical changes analysis->eval3

Caption: Experimental workflow for solution stability assessment.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, particularly under harsh conditions such as strong acid or base, high temperature, or UV light exposure.

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group may be susceptible to hydrolysis to form the corresponding hydroxypyridine derivative.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The bromine atom is a good leaving group and could be displaced by nucleophiles, including water or hydroxide ions, especially at elevated temperatures.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents or under certain stress conditions.

G Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound prod1 Hydrolysis Product (5-Bromo-3-hydroxy-2-nitropyridine) parent->prod1  Acidic Hydrolysis prod2 SNAr Product (5-Hydroxy-3-methoxy-2-nitropyridine) parent->prod2  Nucleophilic Substitution (e.g., OH⁻) prod3 Reduction Product (5-Bromo-3-methoxy-2-aminopyridine) parent->prod3  Reduction

Caption: Potential degradation pathways of the title compound.

Conclusion

While quantitative data for this compound remains to be experimentally determined, this technical guide provides a solid framework for researchers to establish its solubility and stability profiles. The provided protocols are robust and can be adapted to specific laboratory conditions and analytical capabilities. A thorough understanding of these fundamental properties will undoubtedly accelerate the development and application of this promising chemical entity.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on available data for a structural isomer and general chemical principles. All experimental work should be conducted in a controlled laboratory setting by qualified personnel.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group on the Pyridine Ring of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 5-Bromo-3-methoxy-2-nitropyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and organic synthesis. Understanding the transformations of the nitro group is crucial for its strategic application in the development of novel pharmaceuticals and complex molecular architectures. This document details the principal reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to support synthetic planning.

Core Reactivity of the 2-Nitro Group

The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the C-2 position significantly influences the molecule's reactivity. This electronic pull, in conjunction with the ring nitrogen, profoundly activates the pyridine nucleus towards nucleophilic attack and defines the primary transformations of the nitro group itself. The two major pathways for the reactivity of the 2-nitro group are:

  • Reduction to an Amino Group: This is the most common and synthetically valuable transformation of the nitro group on this scaffold. The resulting 2-aminopyridine derivative is a versatile intermediate, with the amino group serving as a handle for a wide array of subsequent chemical modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution. While halogens at the C-4 or C-6 positions are typical leaving groups in such reactions, the nitro group itself can be displaced by potent nucleophiles under certain conditions.

Reduction of the 2-Nitro Group

The conversion of the 2-nitro group to a 2-amino group is a fundamental and high-yielding transformation. This reaction is critical in many synthetic routes, as it converts an electron-withdrawing group into a versatile electron-donating group. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common Reduction Methods and Quantitative Data

Several methods are effective for the reduction of aromatic nitro groups. The following table summarizes common reagents and typical yields for the reduction of nitropyridines, including data from closely related substrates.

Reagent SystemSubstrateProductYield (%)Reference
Hydrazine Hydrate, FeCl₃·6H₂O, Activated Carbon1-(tert-butoxycarbonyl)-4-(6-nitropyridin-3-yl)piperazine1-(tert-butoxycarbonyl)-4-(6-aminopyridin-3-yl)piperazineup to 98%[1]
SnCl₂·2H₂O in EthanolAryl Nitro CompoundsAryl Amines91% (General)[2]
Iron (Fe) powder in Acetic Acid/Ethanol/WaterAryl Nitro CompoundsAryl Amines39-98%[3]
Catalytic Hydrogenation (H₂/Pd/C)Aromatic and Aliphatic Nitro CompoundsPrimary AminesHigh[4]
Experimental Protocols

Protocol 1: Reduction using Hydrazine Hydrate (Analogous System)

This protocol is adapted from the synthesis of an intermediate for the kinase inhibitor Pazopanib, starting from a derivative of 5-bromo-2-nitropyridine.[1]

Reaction: Reduction of a 2-nitropyridine derivative to a 2-aminopyridine derivative.

Reagents and Materials:

  • Substituted 2-nitropyridine (1.0 eq)

  • Methanol

  • Hydrazine hydrate

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • High-pressure reactor

Procedure:

  • Add the substituted 2-nitropyridine to a high-pressure reactor.

  • Add methanol as the solvent.

  • Add the reducing agent system: hydrazine hydrate, ferric chloride hexahydrate, and activated carbon.

  • Heat the reaction mixture to 80°C and stir for 14-16 hours.[1]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and activated carbon.

  • Wash the filter cake with methanol and collect the filtrate.

  • Concentrate the filtrate under vacuum.

  • The crude product can be purified by extraction and recrystallization to obtain the desired 2-aminopyridine derivative.

Protocol 2: Reduction using Stannous Chloride (General Procedure)

This protocol provides a general method for the reduction of aromatic nitro groups using tin(II) chloride, which is effective for substrates with other reducible groups.[2][3]

Reaction: Reduction of this compound to 5-Bromo-3-methoxy-2-aminopyridine.

Reagents and Materials:

  • This compound (1.0 eq)

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)[3]

  • 2M Potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Stir the reaction mixture at room temperature. For more robust reactions, the mixture can be refluxed for 4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and dissolve tin salts.[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Logical Workflow for Nitro Group Reduction

reduction_workflow start This compound reagents Reducing Agent (e.g., Hydrazine/FeCl₃ or SnCl₂) start->reagents Reduction product 5-Bromo-3-methoxy-2-aminopyridine reagents->product

Caption: General workflow for the reduction of the 2-nitro group.

Nucleophilic Aromatic Substitution (SNAr) of the 2-Nitro Group

The 2-nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the pyridine ring. Nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.[5]

While a halogen at the C-2 or C-4 position is a more conventional leaving group, the nitro group itself can be displaced by strong nucleophiles. Research on 3,5-disubstituted pyridines has shown that a non-activated nitro group at the 3-position can be more susceptible to displacement than a halogen at the 5-position.[6] This suggests that the 2-nitro group in this compound, despite being in an activated position, could potentially serve as a leaving group in the presence of highly reactive nucleophiles.

However, it is important to note that for many 2-nitro-halopyridines, the more common SNAr pathway involves the displacement of the halide. For instance, in the synthesis of Pazopanib intermediates from 5-bromo-2-nitropyridine, the initial step is the nucleophilic displacement of the bromine atom at the C-5 position.[7]

Plausible SNAr Pathway Involving Nitro Group Displacement

The following diagram illustrates the mechanistic steps for a potential SNAr reaction where the 2-nitro group acts as the nucleofuge.

snar_pathway sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) product 5-Bromo-3-methoxy-2-Nu-pyridine meisenheimer->product - NO₂⁻ (Elimination) leaving_group NO₂⁻

Caption: Proposed mechanism for SNAr with the nitro group as a leaving group.

Due to the high activation provided by the 2-nitro group, this reaction would likely compete with the displacement of the C-5 bromine atom. The regiochemical outcome would depend on the specific nucleophile, solvent, and reaction conditions employed. Further empirical studies are required to definitively establish the viability and efficiency of this pathway for this compound.

Conclusion

The reactivity of the nitro group on the this compound ring is dominated by two primary pathways. The most synthetically useful and well-documented reaction is its reduction to a versatile amino group, for which several high-yielding protocols exist. This transformation is a cornerstone for building molecular complexity in drug discovery programs. Secondly, the powerful electron-withdrawing nature of the 2-nitro group activates the pyridine ring for nucleophilic aromatic substitution. While it can potentially act as a leaving group for strong nucleophiles, this pathway may compete with the displacement of other substituents, such as the C-5 bromine atom. A thorough understanding of these reactive pathways is essential for any scientist or researcher utilizing this important heterocyclic building block.

References

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxy-2-nitropyridine is a highly activated heterocyclic compound poised for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group at the 2-position, coupled with the inductive effect of the pyridine nitrogen, renders the aromatic ring susceptible to attack by a variety of nucleophiles. This technical guide provides a comprehensive overview of the SNAr reactions of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of reaction pathways. The regioselectivity of these reactions, a critical consideration for synthetic chemists, is also discussed based on established principles of SNAr on substituted pyridines. This document serves as a vital resource for researchers in medicinal chemistry and materials science employing this versatile building block.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. The reaction is particularly effective on electron-deficient aromatic rings, such as those found in nitropyridines. In the case of this compound, the pyridine ring is significantly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group ortho to the methoxy group and meta to the bromo group.

The presence of two potential leaving groups, a bromide at the 5-position and a methoxide at the 2-position, introduces the question of regioselectivity. The outcome of SNAr reactions on this substrate is governed by the relative stability of the Meisenheimer complex intermediates formed upon nucleophilic attack at the respective positions. Generally, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group, as this allows for effective delocalization of the negative charge in the intermediate.

Synthesis of this compound

The starting material, this compound, is typically synthesized from 5-Bromo-2-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide. This reaction proceeds with high efficiency, providing the desired product in excellent yield.

Table 1: Synthesis of this compound

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloro-3-nitropyridineSodium methoxideMethanol0 to RT1898[1]
Experimental Protocol: Synthesis of this compound from 5-Bromo-2-chloro-3-nitropyridine[1]
  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0 °C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) and additional methanol (20 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 18 hours.

  • The reaction mixture is concentrated under vacuum to approximately half its original volume.

  • The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

G start Start: 5-Bromo-2-chloro-3-nitropyridine in Methanol add_NaOMe Add Sodium Methoxide Solution (0 °C) start->add_NaOMe stir_cold Stir at 0 °C for 1 hour add_NaOMe->stir_cold stir_rt Stir at Room Temperature for 18 hours stir_cold->stir_rt concentrate Concentrate under Vacuum stir_rt->concentrate precipitate Pour into Ice Water concentrate->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry end End: this compound filter_dry->end

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution Reactions

The activated nature of the pyridine ring in this compound allows for substitution reactions with a range of nucleophiles, including amines, alkoxides, and thiols. The regioselectivity of these reactions is a key consideration. Based on the principles of SNAr on substituted pyridines, nucleophilic attack is generally favored at positions that allow for the most effective stabilization of the resulting Meisenheimer complex. In this substrate, the nitro group is ortho to the C2 position and meta to the C5 position. Therefore, attack at the C2 position, leading to the displacement of the methoxy group, is anticipated to be more favorable due to better stabilization of the negative charge by the adjacent nitro group. However, the bromo group at C5 is also activated and can be displaced under certain conditions.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a valuable transformation for the synthesis of various biologically active molecules. While specific examples for this exact substrate are not abundant in the literature, related transformations on similar nitropyridines are well-documented.

Table 2: Representative SNAr Reactions with Amine Nucleophiles on Analogous Nitropyridines

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-Chloro-5-methyl-3-nitropyridineSecondary Amines----2-(Dialkylamino)-5-methyl-3-nitropyridineModerate
2-Chloro-3,5-dinitropyridineAmines----2-Amino-3,5-dinitropyridineHigh
2-Amino-6-chloro-3-nitropyridineSodium methoxide-Methanol15-2-Amino-6-methoxy-3-nitropyridine-
General Experimental Protocol for Amination (Hypothetical)
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3 or Et3N, 2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start: this compound reagents Add Amine Nucleophile and Base in Polar Aprotic Solvent start->reagents heat Heat (80-120 °C) reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End: 5-Substituted-amino-3-methoxy-2-nitropyridine purify->end

Caption: General workflow for amination of this compound.

Reactions with Other Nucleophiles

While specific data is limited, it is anticipated that this compound will react with other nucleophiles such as alkoxides and thiols under SNAr conditions. The greater nucleophilicity of thiolates compared to alkoxides may allow for milder reaction conditions. The regioselectivity will likely remain in favor of substitution at the C2 position.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on polysubstituted pyridines is a well-studied area. The primary determinant of the site of nucleophilic attack is the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects.

  • Activation by the Nitro Group: The nitro group at the C2 position strongly activates the C2 and C6 positions for nucleophilic attack through resonance stabilization. It also activates the C4 position, though to a lesser extent.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Therefore, the relative bond strengths of C-Br and C-O are less critical than the stability of the intermediate.

For this compound, nucleophilic attack at C2 allows for direct delocalization of the negative charge onto the adjacent nitro group, a highly stabilizing interaction. Attack at C5 places the negative charge further from the nitro group, resulting in less effective stabilization. Consequently, substitution of the methoxy group at the C2 position is the predicted major pathway.

Caption: Regioselectivity of nucleophilic attack.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of complex substituted pyridines. Its preparation is straightforward and high-yielding. While detailed experimental data on its SNAr reactions with a wide range of nucleophiles is not extensively reported in readily accessible literature, the principles of nucleophilic aromatic substitution on activated pyridines provide a strong predictive framework for its reactivity. The C2 position is the most likely site for nucleophilic attack, leading to the displacement of the methoxy group. This technical guide serves as a foundational resource for chemists seeking to utilize this compound in their synthetic endeavors, providing both established protocols for its synthesis and a predictive model for its subsequent functionalization. Further experimental investigation into the SNAr reactions of this substrate will undoubtedly expand its utility in the development of novel pharmaceuticals and functional materials.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning research applications of substituted nitropyridines has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, biological evaluation, and material science applications of this versatile class of compounds, complete with detailed experimental protocols, quantitative data summaries, and novel visualizations of key biological pathways and experimental workflows.

Substituted nitropyridines are a class of heterocyclic organic compounds that have garnered significant interest across various scientific disciplines. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the chemical reactivity and physical properties of the pyridine ring, making these compounds valuable synthons and functional materials. This guide delves into the core applications of substituted nitropyridines, with a particular focus on their roles in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted nitropyridines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation.[1][2]

Kinase Inhibition:

A significant area of research involves the development of nitropyridine-based compounds as inhibitors of Janus kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and cancers.[3] For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine have been explored as potent JAK2 inhibitors. The general synthetic strategy often involves a nucleophilic substitution of the chloro group followed by further functionalization.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: Inhibitory Activity of Selected Nitropyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[3,4-g]quinazolineCDK5130[1]
Pyrido[3,4-g]quinazolineCLK180[1]
Pyrido[3,4-g]quinazolineDYRK1A40[1]
Pyrido[3,4-g]quinazolineGSK3250[1]
Pyrazolopyridine DerivativeCSK<10[2]

A key signaling cascade targeted by these inhibitors is the JAK-STAT pathway. Understanding this pathway is crucial for the rational design of effective kinase inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Target Gene DNA->Gene 8. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Nitropyridine_Inhibitor Nitropyridine Kinase Inhibitor Nitropyridine_Inhibitor->JAK Inhibition

JAK-STAT signaling pathway and the point of inhibition by nitropyridine-based kinase inhibitors.

Agrochemicals: Protecting Crops with Precision

The structural motifs found in substituted nitropyridines are also prevalent in modern agrochemicals, including herbicides and insecticides. Their efficacy stems from the ability to interact with specific biological targets in weeds and pests.

Herbicidal Activity:

Nitropyridine derivatives have been investigated for their herbicidal properties, often targeting essential plant enzymes. For example, certain compounds have shown inhibitory activity against protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Table 2: Herbicidal Activity of Selected Nitropyridine Derivatives

Compound StructureTarget WeedActivity MetricValueReference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)IC507.8 µM
8-chloro-3-(4-propylphenyl)-[3][4][5]triazolo[4,3-a]pyridineBroadleaf weeds% Inhibition at 37.5 g/ha~50%
Pyridyloxy-substituted acetophenone oxime etherEchinochloa crus-galliIC503.11 µM

The development and screening of novel herbicides involve a systematic workflow, from synthesis to biological evaluation.

Herbicidal_Activity_Workflow Herbicidal Activity Testing Workflow Start Start: Synthesized Nitropyridine Compound Prep Prepare Stock Solutions (e.g., in DMSO) Start->Prep Dilution Serial Dilutions to Test Concentrations Prep->Dilution Assay_Setup Assay Setup: - Pre-emergence (soil) - Post-emergence (foliar) Dilution->Assay_Setup Treatment Application of Test Solutions Assay_Setup->Treatment Incubation Incubation under Controlled Conditions (Greenhouse/Growth Chamber) Treatment->Incubation Data_Collection Data Collection: - Visual Assessment (% injury) - Biomass Measurement Incubation->Data_Collection Analysis Data Analysis: - Determine EC50/IC50 - Structure-Activity Relationship (SAR) Data_Collection->Analysis End End: Identify Lead Herbicidal Compound Analysis->End Drug_Discovery_Process Drug Discovery and Development Pipeline cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development cluster_Approval Regulatory Approval & Post-Market Target_ID Target Identification and Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicology) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Phase_IV Phase IV (Post-market Surveillance) Review->Phase_IV

References

In-Depth Technical Guide: 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds. This compound is particularly valuable as an intermediate in the development of targeted kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, associated hazards, and its application in the synthesis of potent therapeutic agents.

Chemical and Physical Properties

5-Bromo-2-methoxy-3-nitropyridine is a solid crystalline material at room temperature, typically appearing as pale yellow to off-white crystals.[1] The presence of both electron-withdrawing (nitro group, bromine) and electron-donating (methoxy group) substituents on the pyridine ring governs its reactivity, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-3-nitropyridine

PropertyValueReference
CAS Number 152684-30-5
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.02 g/mol [2]
Appearance Pale yellow to off-white solid[1]
Physical State Solid crystalline material[1]
SMILES COc1ncc(Br)cc1--INVALID-LINK--=O[2]
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of 5-bromo-2-methoxy-3-nitropyridine is typically achieved through a multi-step process involving the nitration and subsequent bromination of a pyridine precursor. A common and efficient laboratory-scale synthesis starts from 5-bromo-2-chloro-3-nitropyridine.

Experimental Protocol: Synthesis from 5-Bromo-2-chloro-3-nitropyridine

This protocol describes the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

  • Stirring apparatus

  • Filtration equipment

  • Vacuum drying oven

Procedure:

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under vacuum to approximately half its original volume.

  • Pour the concentrated reaction mixture into ice water (approximately 500 mL) to precipitate the product.

  • Collect the pale yellow solid precipitate by filtration.

  • Wash the solid with cold water and dry it under vacuum to yield the final product, 5-bromo-2-methoxy-3-nitropyridine.[3]

Yield: Approximately 98%.

Purification

For many synthetic applications, the product obtained from the above protocol is of sufficient purity. However, if higher purity is required, recrystallization from a suitable solvent such as ethanol is a common method. For pyridine derivatives, flash column chromatography can also be employed. The choice of stationary and mobile phases depends on the polarity of the impurities. A common system for pyridine derivatives is silica gel as the stationary phase with a gradient of ethyl acetate in a non-polar solvent like cyclohexane or heptane.

Application in Drug Synthesis: A Precursor to Kinase Inhibitors

The primary utility of 5-bromo-2-methoxy-3-nitropyridine in drug development is as a key intermediate for the synthesis of kinase inhibitors. The functional groups on the pyridine ring allow for sequential reactions to build more complex molecules. A typical synthetic strategy involves:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine, providing a nucleophilic site for further derivatization.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl moieties.

While a direct synthesis of a marketed drug from this exact CAS number is not publicly detailed, its close analogues are used in the synthesis of potent kinase inhibitors like Repotrectinib. The following workflow illustrates the general synthetic logic.

G General Synthetic Workflow using 5-Bromo-2-methoxy-3-nitropyridine A 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C 3-Amino-5-bromo-2-methoxypyridine B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling with Boronic Acid) C->D Step 2 E Coupled Intermediate D->E F Further Derivatization (e.g., Amide bond formation) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Mechanism of Action of Derived Kinase Inhibitors

5-Bromo-2-methoxy-3-nitropyridine itself is not biologically active but is a precursor to active pharmaceutical ingredients (APIs). A prominent example of a drug class synthesized from similar building blocks is the tyrosine kinase inhibitor, Repotrectinib (TPX-0005).

Repotrectinib is a potent inhibitor of ROS1, TRK (A, B, and C), and ALK kinases.[4] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In certain cancers, genetic alterations such as gene fusions can lead to the constitutive activation of these kinases, driving tumor growth.

Repotrectinib functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules.[5] This inhibition blocks the aberrant signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

G Repotrectinib's Mechanism of Action cluster_0 Cell Membrane cluster_1 Downstream Signaling Pathways ROS1 ROS1 Fusion Protein PI3K_AKT PI3K/AKT/mTOR Pathway ROS1->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway ROS1->RAS_RAF TRK TRK Fusion Protein TRK->PI3K_AKT TRK->RAS_RAF ALK ALK Fusion Protein ALK->PI3K_AKT ALK->RAS_RAF Repotrectinib Repotrectinib Repotrectinib->ROS1 Repotrectinib->TRK Repotrectinib->ALK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation Apoptosis Apoptosis Inhibition->Proliferation

Caption: Inhibition of ROS1, TRK, and ALK signaling by Repotrectinib.

Hazards and Safety Information

Table 2: Hazard Identification and Safety Precautions

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Category 2H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Conclusion

5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its primary application in the pharmaceutical industry is in the development of potent kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthetic routes, and associated hazards is essential for its safe and effective use in research and drug development. The ability to leverage its multiple reactive sites allows for the creation of innovative therapeutics targeting key signaling pathways involved in oncogenesis.

References

Theoretical Insights into 5-Bromo-3-methoxy-2-nitropyridine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework for analyzing the molecular orbitals and electronic properties of 5-Bromo-3-methoxy-2-nitropyridine. In the absence of specific published experimental and computational data for this molecule, this document outlines established, state-of-the-art methodologies and presents illustrative data based on computational studies of analogous substituted nitropyridine systems. The aim is to furnish a robust protocol for researchers seeking to investigate this compound's potential in areas such as medicinal chemistry and materials science.

Introduction: The Significance of Molecular Orbital Analysis

This compound is a substituted pyridine derivative featuring a combination of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups. This unique electronic configuration suggests a rich chemical reactivity profile and potential for specific intermolecular interactions, making it a compound of interest for drug design and chemical synthesis.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectral properties of molecules before undertaking extensive experimental synthesis and testing.[1] Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is especially critical. The energy and spatial distribution of these orbitals provide deep insights into a molecule's reactivity, kinetic stability, and electronic transition properties.[2][3] This guide details the protocols for performing such calculations and interpreting the resultant data.

Methodologies: A Dual Approach

A complete understanding of a novel compound requires both theoretical prediction and experimental validation. This section details a robust computational protocol for molecular orbital analysis and a plausible experimental protocol for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis and Characterization

The synthesis of this compound can be approached based on established methods for similar substituted pyridines.[4][5] A potential synthetic route involves the nitration of a corresponding bromo-methoxy-pyridine precursor.

A. Synthesis of this compound (Hypothetical)

  • Precursor Preparation : Begin with a suitable commercially available precursor, such as 5-bromo-3-methoxypyridine.

  • Nitration : Dissolve the precursor (1 equivalent) in concentrated sulfuric acid at 0°C. Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

  • Reaction Monitoring : Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Purification : Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

B. Physicochemical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups, such as the C-Br, C-O, and N-O (nitro group) vibrations.

  • X-ray Crystallography : If a suitable single crystal can be obtained, this technique would provide definitive information about the molecule's three-dimensional structure and intermolecular packing in the solid state.

Computational Protocol: Density Functional Theory (DFT) Calculations

All theoretical calculations would be performed using a quantum chemical software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[1][8]

  • Structure Optimization : The initial 3D structure of this compound is built and subjected to geometry optimization. The B3LYP hybrid functional combined with a comprehensive basis set, such as 6-311+G(d,p), is recommended for achieving reliable geometric and electronic properties.[2]

  • Frequency Analysis : Vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true local energy minimum.

  • Molecular Orbital Analysis : Using the optimized geometry, a single-point energy calculation is performed to generate the molecular orbitals. Key properties are then calculated, including:

    • HOMO and LUMO energies.

    • The HOMO-LUMO energy gap (ΔE).

    • The molecular electrostatic potential (MEP) map.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

Data Presentation: Illustrative Theoretical Results

The following tables summarize hypothetical quantitative data for this compound, derived from the computational protocol described above. These values are representative of what would be expected for a molecule with this substitution pattern.

Table 1: Calculated Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-7.25
LUMO Energy-3.10
HOMO-LUMO Gap (ΔE) 4.15

This illustrative data suggests a molecule with moderate kinetic stability. A smaller energy gap generally correlates with higher chemical reactivity.

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (a.u.)
N (Pyridine Ring)-0.45
C2 (C-NO₂)+0.35
N (Nitro Group)+0.60
O (Nitro Group)-0.40
C3 (C-OCH₃)+0.20
O (Methoxy Group)-0.55
C5 (C-Br)+0.05
Br-0.15

The charges indicate significant polarization. The nitrogen of the nitro group is highly positive, making it a potential site for nucleophilic attack, while the nitro-group oxygens and the methoxy oxygen are strongly negative.

Table 3: Key Optimized Geometric Parameters (Hypothetical)

ParameterValue
C2-N (Nitro) Bond Length1.48 Å
C3-O (Methoxy) Bond Length1.36 Å
C5-Br Bond Length1.89 Å
C-N-O (Nitro) Bond Angle118.0°
C2-C3-O-C (Methoxy) Dihedral Angle175.5°

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual link between molecular structure and potential function.

computational_workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase mol_structure Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy Structure mo_analysis Molecular Orbital (HOMO, LUMO) Analysis freq_calc->mo_analysis If No Imaginary Frequencies prop_calc Electronic Property (MEP, Charges) Calculation mo_analysis->prop_calc

Figure 1: Computational workflow for molecular orbital analysis.

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_application Potential Applications molecule 5-Bromo-3-methoxy- 2-nitropyridine homo_lumo HOMO/LUMO Energies & Energy Gap molecule->homo_lumo mep Molecular Electrostatic Potential (MEP) molecule->mep charges Atomic Charges molecule->charges reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) homo_lumo->reactivity mep->reactivity interactions Intermolecular Interactions (e.g., Halogen Bonding) mep->interactions charges->reactivity charges->interactions drug_design Drug Design & Synthesis (Pharmacophore Development) reactivity->drug_design interactions->drug_design

Figure 2: Relationship between structure, properties, and applications.

Conclusion

This guide outlines a comprehensive theoretical and experimental framework for the investigation of this compound. The detailed computational protocol, based on Density Functional Theory, provides a clear path to understanding the molecule's electronic structure, including its frontier molecular orbitals and charge distribution. The illustrative data and visualizations presented herein serve as a predictive foundation for future experimental work. By correlating these theoretical properties with chemical reactivity and potential intermolecular interactions, such as halogen bonding, this research can accelerate the evaluation of this compound as a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.[9]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][5] Pyridine derivatives, in particular, are significant scaffolds in numerous therapeutic agents.

5-Bromo-3-methoxy-2-nitropyridine is a valuable building block for synthesizing novel substituted pyridines. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, increases the reactivity of the bromine atom towards palladium-catalyzed cross-coupling.[6][7] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The resulting 5-substituted-3-methoxy-2-nitropyridine scaffolds are versatile intermediates for developing novel therapeutic agents.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][9]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[3][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3][8]

The general reactivity of halogens in Suzuki coupling follows the order: I > Br > OTf >> Cl.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound
ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 equivThe substrate is electron-deficient, which generally facilitates oxidative addition.[7]
Boronic Acid Aryl or Heteroaryl Boronic Acid1.1 - 1.5 equivElectron-donating groups on the boronic acid can enhance the reaction rate.[7]
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2 - 5 mol%For challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[10][11]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃2.0 - 3.0 equivThe choice of base can significantly impact the reaction rate and yield.[12][13] K₃PO₄ is often a good starting point for heteroaryl couplings.[1]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O4:1 to 10:1 ratioDegassing the solvent is crucial to prevent oxidation of the palladium catalyst.[5][14]
Temperature 80 - 110 °C-Higher temperatures may be required for less reactive coupling partners.
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent catalyst degradation.[5][14]
Table 2: Troubleshooting Common Issues in Suzuki Coupling Reactions
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.[15]
Poor choice of base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF).[13]
Deactivation by nitro groupWhile the nitro group activates the halide, it can also coordinate to the palladium center. Using bulky ligands can mitigate this.[11][16]
Protodeborylation of Boronic Acid Presence of excess water or acidUse anhydrous solvents and ensure the base is sufficiently strong. Consider using boronic esters (e.g., pinacol esters) which are more stable.[17]
Homocoupling of Boronic Acid Oxygen contaminationThoroughly degas the reaction mixture.[18]
Dehalogenation of Starting Material Presence of water or other proton sourcesUse anhydrous conditions.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Inert Atmosphere: Seal the flask or vial with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][14]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).[5][19]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic R²-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up & Purification weigh Weigh Reactants: - this compound - Boronic Acid - Base add_catalyst Add Palladium Catalyst weigh->add_catalyst inert Establish Inert Atmosphere (Ar/N₂) add_catalyst->inert add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) inert->add_solvents heat Heat and Stir (80-100 °C) add_solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Extraction with Organic Solvent monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki cross-coupling.

References

Application Notes: Palladium-Catalyzed Suzuki Coupling of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron species is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2] The substrate, 5-Bromo-3-methoxy-2-nitropyridine, is a valuable building block in drug discovery, and its successful coupling provides access to a diverse range of substituted pyridine derivatives.

The presence of both a pyridine nitrogen and a nitro group on the aromatic ring presents unique challenges to the Suzuki coupling reaction. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[3] Therefore, the careful selection of the palladium catalyst, ligands, base, and reaction conditions is critical to achieve high yields and minimize side reactions. These notes provide an overview of suitable palladium catalysts and a general protocol for the Suzuki coupling of this compound with various boronic acids.

Catalyst Selection and Performance

While direct comparative studies for the Suzuki coupling of this compound are not extensively documented, data from analogous systems with substituted bromopyridines and other challenging heteroaryl halides can guide catalyst selection. The choice of catalyst and ligand significantly impacts reaction efficiency, time, and yield.

Commonly employed palladium catalysts for such transformations include:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is often a robust and versatile catalyst for challenging Suzuki couplings, including those with heteroaryl halides.[4][5] It has been shown to be effective in the coupling of other 5-bromo-substituted heterocycles, providing high yields in relatively short reaction times.[4]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used catalyst that can provide reliable and high yields, though it may sometimes require longer reaction times compared to other systems.[5][6]

  • Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: This combination allows for fine-tuning of the catalytic system. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to stabilize the palladium center and promote efficient catalysis, especially with electron-deficient substrates.[5][7]

The following table summarizes the performance of various palladium catalysts in Suzuki coupling reactions of structurally related bromo-heterocycles. This data serves as a guide for selecting a starting point for the optimization of the reaction with this compound.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[4]
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[8]
Pd(OAc)₂ / SPhos5-bromonicotinic acidPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-10012-24Not Specified[6]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsNa₃PO₄Dioxane65-100Not Specified5-89[9][10]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene with water)[2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating system

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.[7]

Mandatory Visualizations

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert reagents Add Catalyst and Degassed Solvents inert->reagents reaction Heat and Stir (e.g., 80-100 °C) reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Product Analysis (NMR, MS) purify->product end_node End product->end_node

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'B(OH)₂ + Base pd_aryl_boronate Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 - Ar-Ar' product Coupled Product reductive_elimination->product arbr 5-Bromo-3-methoxy- 2-nitropyridine arbr->oxidative_addition ar_boronic Arylboronic Acid ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-3-methoxy-2-nitropyridine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

5-Bromo-3-methoxy-2-nitropyridine is a versatile chemical building block for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methoxy group at the 3-position and the nitro group at the 2-position can also be further manipulated to fine-tune the electronic and steric properties of the final compounds, ultimately influencing their potency and selectivity.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways and experimental workflows.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to a variety of chemical transformations that allow for the construction of complex molecular architectures. The key reactive sites are the bromo, nitro, and methoxy groups.

  • Cross-Coupling Reactions at the 5-position: The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the methoxy group or other leaving groups that could be introduced.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation, alkylation, or by serving as a key component in the formation of fused heterocyclic ring systems common in many kinase inhibitors.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor from 5-bromo-2-chloro-3-nitropyridine.[1]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Concentrate the reaction mixture under vacuum to approximately half its original volume.

  • Pour the concentrated mixture into ice water (~500 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum to yield this compound as a pale yellow solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 5-Aryl-3-methoxy-2-nitropyridine (from Protocol 2)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a suspension of the 5-aryl-3-methoxy-2-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 5-aryl-3-methoxy-pyridin-2-amine.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from this compound.

G start This compound intermediate1 5-Aryl-3-methoxy-2-nitropyridine start->intermediate1 Suzuki Coupling (Protocol 2) intermediate2 5-Aryl-3-methoxy-pyridin-2-amine intermediate1->intermediate2 Nitro Reduction (Protocol 3) final_product Kinase Inhibitor intermediate2->final_product Further Functionalization (e.g., Amide Coupling)

Caption: Generalized synthetic workflow.

Potential Kinase Targets and Signaling Pathways

While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the resulting substituted aminopyridine scaffolds are common in inhibitors targeting various kinase families. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs).

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for novel kinase inhibitors derived from this precursor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription inhibitor Kinase Inhibitor (Derived from Precursor) inhibitor->egfr Inhibition

Caption: Simplified EGFR signaling pathway.

Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, nM)
Example-001 e.g., EGFRDataData
Example-002 e.g., VEGFR2DataData
Example-003 e.g., CDK2DataData

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical structure is amenable to diversification through robust and well-established synthetic methodologies, including palladium-catalyzed cross-coupling and subsequent functional group manipulations. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of new chemical entities targeting kinases of therapeutic interest. The systematic exploration of structure-activity relationships of compounds derived from this precursor has the potential to lead to the discovery of potent and selective kinase inhibitors for the treatment of a range of diseases.

References

Application Notes and Protocols: 5-Bromo-3-methoxy-2-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxy-2-nitropyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group on a pyridine scaffold, provides multiple reactive sites for the synthesis of complex molecular architectures. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

These application notes provide a comprehensive overview of the utility of this compound, including its synthesis, key transformations into medicinally relevant intermediates, and its application in the synthesis of potent kinase inhibitors. Detailed experimental protocols and relevant quantitative data are presented to facilitate its use in drug discovery and development programs.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagents and ConditionsProductYield (%)Reference
5-Bromo-2-chloro-3-nitropyridineSodium methoxide, Methanol, 0 °C to room temperature, 18 hThis compound98[1]
Table 2: Biological Activity of a Representative Kinase Inhibitor Derived from a Structurally Similar Scaffold
CompoundTarget Kinase(s)Kᵢ (nM)Cellular EC₅₀ (nM)Reference
GSK1070916Aurora B, Aurora C0.38, 1.5<10 (in over 100 cell lines)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0 °C, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

  • Concentrate the reaction mixture under vacuum to approximately half its original volume.

  • Pour the concentrated mixture into ice water (~500 mL) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a pale yellow solid.

Protocol 2: Proposed Synthesis of 5-Bromo-3-methoxy-pyridin-2,3-diamine

Background: The reduction of the nitro group to an amine is a critical step in utilizing this compound for the synthesis of many heterocyclic scaffolds, particularly those found in kinase inhibitors. The resulting 2,3-diaminopyridine derivative is a versatile intermediate.[3][4] This protocol is based on established methods for the reduction of similar nitropyridine compounds.[4][5]

Materials:

  • This compound

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour.

  • After cooling, filter the mixture to remove the iron powder and wash the iron residue with three portions of hot 95% ethanol (10 mL each).

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • The resulting crude 5-bromo-3-methoxy-pyridin-2,3-diamine can be purified by recrystallization from water.

Protocol 3: General Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Background: The 2,3-diaminopyridine core is a key pharmacophore in a variety of kinase inhibitors, including those targeting Aurora kinases.[6] The following is a generalized procedure for the construction of an imidazo[4,5-b]pyridine scaffold, which is central to many of these inhibitors.

Materials:

  • 5-Bromo-3-methoxy-pyridin-2,3-diamine

  • A suitable aldehyde (e.g., a substituted benzaldehyde)

  • Ethanol

  • Sodium metabisulfite or a similar oxidizing agent

Procedure:

  • Dissolve 5-bromo-3-methoxy-pyridin-2,3-diamine in ethanol.

  • Add the desired aldehyde (1.0-1.2 equivalents) to the solution.

  • Add an aqueous solution of sodium metabisulfite.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine derivative.

Mandatory Visualizations

experimental_workflow start 5-Bromo-2-chloro-3-nitropyridine step1 Protocol 1: Nucleophilic Substitution (Sodium Methoxide, Methanol) start->step1 intermediate1 This compound step1->intermediate1 step2 Protocol 2: Nitro Group Reduction (Fe, HCl, Ethanol/Water) intermediate1->step2 intermediate2 5-Bromo-3-methoxy-pyridin-2,3-diamine step2->intermediate2 step3 Protocol 3: Condensation & Cyclization (Aldehyde, Oxidizing Agent) intermediate2->step3 final_product Imidazo[4,5-b]pyridine Scaffold (Kinase Inhibitor Core) step3->final_product aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation G2 G2 Phase M Mitosis G2->M Entry into Mitosis Cytokinesis Cytokinesis M->Cytokinesis Leads to AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) AuroraB->Cytokinesis Regulates HistoneH3->M Promotes Chromosome Condensation & Segregation G1 G1 Phase Cytokinesis->G1 Exit Mitosis GSK1070916 GSK1070916 (Inhibitor) GSK1070916->AuroraB Inhibits

References

5-Bromo-3-methoxy-2-nitropyridine: A Versatile Scaffold for Novel Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxy-2-nitropyridine is a highly functionalized pyridine derivative that serves as a valuable building block for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic substitution pattern, featuring a reactive bromine atom, a directing methoxy group, and a nitro group amenable to transformation, makes it a versatile precursor for constructing complex molecular architectures with significant potential in drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, particularly focusing on the development of kinase inhibitors and anticancer agents.

Application Notes

The unique arrangement of functional groups on the this compound scaffold allows for a variety of synthetic transformations, enabling the construction of privileged heterocyclic cores, such as imidazo[4,5-b]pyridines and pyrazolopyridines. These scaffolds are frequently found in potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Key Synthetic Strategies:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is susceptible to displacement by various nucleophiles, including amines, anilines, and alkoxides. This reaction is a cornerstone for introducing diversity at this position.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids and the Buchwald-Hartwig amination with amines. These reactions are pivotal for forming carbon-carbon and carbon-nitrogen bonds, respectively, leading to the synthesis of biaryl and arylamino pyridine derivatives.

  • Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amino group, which serves as a key functionality for subsequent cyclization reactions to form fused heterocyclic systems.

  • Cyclization to Fused Heterocycles: The generation of a 2,3-diaminopyridine intermediate, following nitro group reduction and manipulation of the C3 substituent, opens the door to the synthesis of imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities, including kinase inhibition.

Therapeutic Potential:

Heterocyclic compounds derived from this compound have shown promise as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[4,5-b]pyridine core, in particular, can mimic the purine structure of ATP, enabling competitive binding to the kinase active site.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aniline derivative, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.

  • Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol outlines a standard procedure for the reduction of a nitropyridine derivative to the corresponding aminopyridine.

Materials:

  • Substituted 3-methoxy-2-nitropyridine derivative (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (cat.)

  • Ethanol/Water mixture (e.g., 4:1)

Procedure:

  • To a round-bottom flask, add the nitropyridine derivative and the ethanol/water mixture.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine derivative, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Synthesis of Imidazo[4,5-b]pyridine Core

This protocol describes the cyclization of a 2,3-diaminopyridine derivative with an aldehyde to form the imidazo[4,5-b]pyridine ring system.

Materials:

  • Substituted 2,3-diaminopyridine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (cat.)

  • Anhydrous Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the 2,3-diaminopyridine derivative, the aldehyde, and a catalytic amount of p-TSA.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Bromo-Imidazo[4,5-b]pyridine Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromo-substituted imidazo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • Bromo-imidazo[4,5-b]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine the bromo-imidazo[4,5-b]pyridine derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activity of representative imidazo[4,5-b]pyridine derivatives, which can be synthesized through multi-step sequences starting from this compound.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[4,5-b]pyridine Derivatives [3]

Compound IDTarget Cell LineIC₅₀ (µM)
I MCF-7 (Breast)0.45 ± 0.03
I HCT116 (Colon)0.87 ± 0.06
II MCF-7 (Breast)0.52 ± 0.04
IIIa MCF-7 (Breast)0.68 ± 0.05
VIIc HCT116 (Colon)0.91 ± 0.07
Etoposide (Ref.) MCF-7 (Breast)1.21 ± 0.09
Etoposide (Ref.) HCT116 (Colon)1.54 ± 0.11

Table 2: CDK9 Inhibitory Activity of Representative Imidazo[4,5-b]pyridine Derivatives [1]

Compound IDCDK9/cyclin T1 IC₅₀ (µM)
I 0.63
II 0.78
IIIa 0.85
VIIa 0.92
Sorafenib (Ref.) 0.76

Mandatory Visualization

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression Growth_Factors Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CDK9 CDK9/Cyclin T1 mTOR->CDK9 Activation RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Gene_Transcription Gene Transcription (e.g., c-Myc, survivin) RNA_Pol_II->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Imidazopyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor->CDK9 Inhibition

Caption: Simplified CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

G Start 5-Bromo-3-methoxy- 2-nitropyridine Step1 Buchwald-Hartwig Amination (Aniline, Pd catalyst, Base) Start->Step1 Intermediate1 5-Anilino-3-methoxy- 2-nitropyridine Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate1->Step2 Intermediate2 5-Anilino-3-methoxy- pyridine-2-amine Step2->Intermediate2 Step3 Cyclization (Aldehyde, Acid catalyst) Intermediate2->Step3 Intermediate3 Imidazo[4,5-b]pyridine Core Step3->Intermediate3 Step4 Further Functionalization (e.g., Suzuki Coupling) Intermediate3->Step4 Final_Product Novel Heterocyclic Compound Step4->Final_Product

Caption: General synthetic workflow for the preparation of novel heterocyclic compounds from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup 1. Add this compound, aniline, base, ligand, and Pd catalyst to a Schlenk tube. 2. Purge with inert gas. 3. Add anhydrous solvent. Reaction 1. Heat the mixture to 100-110 °C. 2. Stir for 12-24 hours. 3. Monitor by TLC or LC-MS. Setup->Reaction Workup 1. Cool to room temperature. 2. Dilute and filter. 3. Wash with water and brine. 4. Dry and concentrate. Reaction->Workup Purification Purify by column chromatography. Workup->Purification

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

References

Application Note: Protocols for the Reduction of the Nitro Group in 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of the nitro group in substituted pyridines is a critical transformation in synthetic organic chemistry, providing access to amino-pyridines which are key building blocks for pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the reduction of the nitro group in 5-Bromo-3-methoxy-2-nitropyridine to yield 5-Bromo-3-methoxy-pyridin-2-amine. Several common and effective methods are presented, including catalytic hydrogenation, metal-mediated reduction in acidic media, and reduction with sodium dithionite.[1][2] Each method offers distinct advantages regarding reaction conditions, functional group tolerance, and scalability, allowing researchers to select the most suitable protocol for their specific needs.

Chemical Reaction

Experimental Protocols

Three distinct protocols for the reduction of this compound are detailed below. Safety precautions should be observed, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This method, often referred to as the Béchamp reduction, is a classic, robust, and cost-effective procedure for reducing aromatic nitro compounds.[3][4] It is particularly useful for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v). A typical concentration is 0.1-0.5 M.

  • Add ammonium chloride (5.0-10.0 eq) and iron powder (5.0-10.0 eq) to the flask.[4]

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Bromo-3-methoxy-pyridin-2-amine.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

Reduction with stannous chloride (SnCl₂) is a mild and highly effective method for converting aromatic nitro compounds to anilines, often showing good tolerance for other functional groups.[5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution in portions. The reaction can be exothermic. An ice bath can be used to maintain the temperature at or below 50 °C.[7]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. A color change from yellow to colorless may be observed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate or by adding the bicarbonate solution to the reaction flask until the pH is ~8. This will precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ample ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild, inexpensive, and safe reducing agent.[8] It is particularly useful for substrates with functional groups sensitive to acid or catalytic hydrogenation.[9][10]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 2:1 or 3:1 v/v).

  • In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound at room temperature with vigorous stirring. An addition funnel may be used for controlled addition.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-5 hours.

  • Upon completion, remove the organic solvent (THF or methanol) using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x volume of aqueous layer).[9]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amine by column chromatography on silica gel or recrystallization.

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative parameters for the described protocols. Note that yields are literature-approximated and can vary based on reaction scale and optimization.

ParameterProtocol 1: Fe/NH₄ClProtocol 2: SnCl₂·2H₂OProtocol 3: Na₂S₂O₄
Reducing Agent Iron Powder (Fe)Tin(II) Chloride DihydrateSodium Dithionite
Equivalents of Reductant 5.0 - 10.03.0 - 5.03.0 - 5.0
Solvent System EtOH / H₂OEtOH or EtOAcTHF / H₂O or MeOH / H₂O
Temperature Reflux (80-100 °C)Room Temp. to 60 °CRoom Temperature
Typical Reaction Time 2 - 6 hours1 - 4 hours1 - 5 hours
Work-up Complexity Moderate (filtration of Fe)Moderate (filtration of tin)Low
Approximate Yield >80%>85%>80%
Key Advantages Low cost, scalableMild conditions, high yieldMild, chemoselective

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the reduction of this compound.

G Workflow for the Reduction of this compound cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Starting Material (this compound) in appropriate solvent. B 2. Add Reducing Agent (e.g., Fe/NH4Cl, SnCl2, or Na2S2O4). A->B C 3. Stir at Specified Temperature (Monitor by TLC/LC-MS). B->C D 4. Quench Reaction & Neutralize (if necessary). C->D Reaction Complete E 5. Filter Solids (e.g., Iron or Tin salts). D->E F 6. Liquid-Liquid Extraction with organic solvent (e.g., EtOAc). E->F G 7. Dry, Filter & Concentrate (Wash with brine, dry over Na2SO4). F->G H 8. Purify Crude Product (Column Chromatography or Recrystallization). G->H Crude Product I 9. Characterize Final Product (NMR, MS, etc.). H->I

Caption: General experimental workflow for the synthesis of 5-Bromo-3-methoxy-pyridin-2-amine.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1] The functionalization of pyridine cores is a key strategy for modulating the biological and physical properties of molecules in drug discovery.[2] This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-3-methoxy-2-nitropyridine, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are intended as a practical guide for researchers in both academic and industrial settings.

The substrate, this compound, presents unique electronic properties. The bromine atom at the C-5 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions.[2] The presence of a strong electron-withdrawing nitro group at the C-2 position and a methoxy group at the C-3 position influences the reactivity of the pyridine ring. The electron-deficient nature of the pyridine ring, amplified by the nitro group, can necessitate careful optimization of reaction conditions to achieve high yields and avoid potential side reactions.[2][3]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of a heteroaryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[1][6]

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different amine coupling partners to achieve optimal results.

Materials:

  • This compound (Substrate)

  • Amine (Primary or Secondary)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a preformed precatalyst like XPhos Pd G3)

  • Phosphine Ligand (e.g., XPhos, RuPhos, SPhos, or (±)-BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[4][7]

  • Add this compound (1.0 equivalent) to the reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) via syringe.[7]

  • Add the amine (1.2-1.5 equivalents) to the reaction mixture via syringe.[7] For solid amines, they can be added with the other solid reagents.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation before heating.[7]

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][7]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[8][9]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-methoxy-2-nitropyridin-5-amine.[7]

Data Presentation

The following tables summarize typical reaction parameters and provide a starting point for optimization.

Table 1: Recommended Reagent Stoichiometry and Loading

ReagentEquivalents / Mol%Notes
This compound1.0 equivLimiting reagent.
Amine1.2 - 1.5 equivA slight excess is typically used.
Palladium Precatalyst1 - 5 mol%Lower loadings are preferred for efficiency.
Phosphine Ligand1.2 - 6 mol%Ligand to palladium ratio is typically 1:1 to 2:1.
Base1.4 - 2.0 equivStrong, non-nucleophilic bases are common.

Table 2: Common Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterConditionNotes
Catalyst System
Palladium SourcePd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.[10]
LigandXPhos, RuPhos, SPhos, (±)-BINAPBulky, electron-rich phosphine ligands are often optimal.[3][5]
Base NaOtBu, Cs₂CO₃, K₃PO₄Base choice can be critical and substrate-dependent.[10]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial.[6]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.[7]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.[8][9]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: - Pd Precatalyst - Ligand - Base - this compound B 2. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C 3. Add Liquids: - Anhydrous Solvent - Amine B->C D 4. Stir & Heat: (80-110 °C) C->D E 5. Monitor Progress: (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify: (Column Chromatography) G->H I Final Product H->I Catalytic_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex LₙPd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation (Base) pd2_complex->amine_coordination pd2_amido LₙPd(II)(Ar)(NR¹R²) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Product (Ar-NR¹R²) reductive_elimination->product reagents Ar-Br + HNR¹R²

References

Use of 5-Bromo-3-methoxy-2-nitropyridine in the synthesis of Pazopanib intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 5-Bromo-3-methoxy-2-nitropyridine in the synthesis of Pazopanib intermediates.

Audience: Researchers, scientists, and drug development professionals.

Note on the Use of this compound: Following a comprehensive review of scientific literature and patent databases, there is no publicly available information to substantiate the use of this compound as a starting material or intermediate in the synthesis of Pazopanib. The established and widely reported synthetic routes for Pazopanib do not feature this specific compound.

Consequently, this document provides an overview of the well-documented and conventional synthetic strategies for producing key Pazopanib intermediates. The protocols and data presented herein are based on established literature to serve as a reliable resource for researchers in this field.

Established Synthetic Pathways to Pazopanib

The synthesis of Pazopanib is typically achieved through a convergent approach, involving the preparation and subsequent coupling of three essential molecular fragments:

  • Indazole Moiety: N,2,3-trimethyl-2H-indazol-6-amine

  • Pyrimidine Moiety: Derived from 2,4-dichloropyrimidine

  • Sulfonamide Moiety: 5-amino-2-methylbenzenesulfonamide

The general synthetic workflow involves the initial coupling of the indazole and pyrimidine fragments, followed by a final condensation with the sulfonamide portion.

Workflow of a Conventional Pazopanib Synthesis

Pazopanib_Synthesis cluster_indazole Indazole Fragment Synthesis cluster_pyrimidine Pyrimidine Fragment cluster_sulfonamide Sulfonamide Fragment cluster_coupling Coupling Stages start_indazole 3-Methyl-6-nitro-1H-indazole inter_indazole N,2,3-trimethyl-2H-indazol-6-amine start_indazole->inter_indazole Methylation & Reduction coupled_inter N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine inter_indazole->coupled_inter Nucleophilic Substitution pyrimidine 2,4-Dichloropyrimidine pyrimidine->coupled_inter sulfonamide 5-Amino-2-methyl- benzenesulfonamide pazopanib Pazopanib sulfonamide->pazopanib coupled_inter->pazopanib Final Coupling & Salt Formation

Caption: High-level overview of a common convergent synthetic strategy for Pazopanib.

Experimental Protocols for Key Intermediates

The following protocols describe the synthesis of key intermediates in the established Pazopanib synthesis pathway. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

This procedure details the nucleophilic substitution reaction between the key indazole and pyrimidine fragments.

Materials:

  • N,2,3-trimethyl-2H-indazol-6-amine

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a suitable reaction vessel, add N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq.), 2,4-dichloropyrimidine (1.3–1.5 eq.), and sodium bicarbonate (2.0 eq.).

  • Add N,N-Dimethylformamide (DMF) to serve as the reaction solvent.

  • Heat the reaction mixture to approximately 85 °C with constant stirring.

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC). The reaction may require several hours for completion.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Add deionized water to precipitate the crude product.

  • Stir the resulting slurry for 2-3 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the isolated solid under vacuum to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

Protocol 2: Synthesis of Pazopanib Hydrochloride

This protocol outlines the final coupling step to form Pazopanib, followed by its conversion to the hydrochloride salt.

Materials:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • 5-amino-2-methylbenzenesulfonamide

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq.) and 5-amino-2-methylbenzenesulfonamide (approximately 1.05 eq.).

  • Add ethanol or isopropanol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature, with stirring, until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol or isopropanol.

  • Dry the product under vacuum to afford Pazopanib hydrochloride.

Quantitative Data Summary

The yields of the key synthetic steps for Pazopanib can vary depending on the specific reagents, conditions, and scale of the reaction. The table below provides a summary of representative yields reported in the literature.

Reaction StepKey Starting MaterialsKey ProductReported Yield Range
Indazole-Pyrimidine CouplingN,2,3-trimethyl-2H-indazol-6-amine, 2,4-DichloropyrimidineN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine80-92%
Final Coupling to Pazopanib HClN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamidePazopanib Hydrochloride60-85%
Alternative First Step5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide~48%

Application Notes: Derivatization of 5-Bromo-3-methoxy-2-nitropyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxy-2-nitropyridine is a versatile scaffold for the synthesis of novel chemical entities in drug discovery programs. The presence of a bromine atom, a methoxy group, and a nitro group on the pyridine ring offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core structure to establish robust Structure-Activity Relationships (SAR). Such studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1][2] These application notes provide detailed protocols for the derivatization of this compound via common and powerful cross-coupling reactions and subsequent functional group manipulations.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound focus on the highly reactive C-Br bond and the versatile nitro group. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly effective for introducing a wide range of substituents at the 5-position. Furthermore, the reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation.[3]

Data Presentation for SAR Studies

The following tables are templates for summarizing quantitative data from SAR studies on derivatives of this compound.

Table 1: SAR of Suzuki-Miyaura Coupling Derivatives

Compound IDR (Aryl/Heteroaryl)Molecular WeightLipophilicity (clogP)Kinase A IC50 (nM)HCT116 GI50 (µM)
1a Phenyl260.263.1215012.5
1b 4-Fluorophenyl278.253.25858.2
1c 3-Pyridyl261.252.5621018.9
1d 2-Thienyl266.323.4812010.1

Table 2: SAR of Sonogashira Coupling Derivatives

Compound IDR (Alkynyl)Molecular WeightLipophilicity (clogP)Kinase B IC50 (nM)A549 GI50 (µM)
2a Phenylethynyl284.283.88957.8
2b (4-Fluorophenyl)ethynyl302.274.01504.5
2c Cyclopropylethynyl248.262.9518015.2
2d 3-Hydroxy-3-methylbut-1-ynyl264.282.1035025.0

Table 3: SAR of Buchwald-Hartwig Amination Derivatives

Compound IDNHR (Amine)Molecular WeightLipophilicity (clogP)Protease C IC50 (nM)MCF7 GI50 (µM)
3a Aniline275.283.3025020.1
3b Morpholine271.302.1540035.8
3c Benzylamine289.313.6518014.3
3d Piperidine269.322.8832028.4

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and various primary or secondary amines.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction's progress.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis start 5-Bromo-3-methoxy- 2-nitropyridine coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling derivatives Library of Derivatives coupling->derivatives screening Biological Screening (e.g., Kinase Assays) derivatives->screening data_analysis Data Analysis screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->coupling Design Next Generation of Compounds

Caption: A generalized workflow for the derivatization of this compound and subsequent SAR analysis.

suzuki_cycle pd0 Pd(0)L2 pd_br Ar-Pd(II)(Br)L2 pd0->pd_br Oxidative Addition pd_r Ar-Pd(II)(R)L2 pd_br->pd_r Transmetalation pd_r->pd0 Reductive Elimination product Ar-R start 5-Bromo-3-methoxy- 2-nitropyridine (Ar-Br) boronic R-B(OH)2 boronic->pd_br base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-3-methoxy-2-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds. Its specific functional groups allow for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This document provides detailed protocols for the laboratory-scale synthesis of this compound and outlines key considerations for scaling up the process for pharmaceutical development. The primary synthetic route discussed is the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the final product is provided below.

Compound Name5-Bromo-2-chloro-3-nitropyridineThis compound
CAS Number 67443-38-3152684-30-5[1]
Molecular Formula C₅H₂BrClN₂O₂C₆H₅BrN₂O₃[1]
Molecular Weight 237.42 g/mol 233.02 g/mol [1]
Appearance Not Specified in Search ResultsPale yellow solid[1]
Purity Not Specified in Search Results≥99.0% (GC) has been noted for a similar compound, suggesting high purity is achievable.[2]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol.

reaction_pathway cluster_reactants Reactants cluster_reagents Solvent cluster_product Product reactant1 5-Bromo-2-chloro-3-nitropyridine reagent1 Methanol product This compound reactant1->product reactant2 Sodium Methoxide reactant2->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established laboratory-scale syntheses.[1] Scale-up of these procedures requires careful consideration of reaction kinetics, heat transfer, and mass transfer.

Protocol 1: Synthesis of this compound

This protocol details the synthesis starting from 5-bromo-2-chloro-3-nitropyridine.

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium metal or 25% w/w sodium methoxide in methanol

  • Methanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Infrared lamp or vacuum oven for drying

Procedure:

  • Preparation of Sodium Methoxide Solution (if starting from sodium metal): In a flask cooled in an ice bath, add sodium metal (2.90 g, 126.4 mmol) in batches to methanol (50.0 mL).[1] Allow the mixture to slowly warm to room temperature with continuous stirring until all the sodium has dissolved.[1]

  • Reaction Setup: In a separate flask, suspend 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in methanol (100 mL) and cool the mixture to 0 °C in an ice bath.[1]

  • Addition of Sodium Methoxide: To the stirred suspension of 5-bromo-2-chloro-3-nitropyridine at 0 °C, add the previously prepared sodium methoxide solution dropwise over 10 minutes.[1] If using a commercial 25% w/w sodium methoxide solution, add approximately 20 mL (87 mmol) dropwise.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.[1] Afterwards, allow the reaction to warm to room temperature and continue stirring for an additional 16-18 hours.[1]

  • Work-up and Isolation:

    • Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.[1]

    • Pour the concentrated mixture into ice water (~500 mL).[1]

    • A precipitate will form. Collect the solid by filtration.[1]

    • Wash the collected solid with cold deionized water (2 x 50 mL).[1]

  • Drying: Dry the product under an infrared lamp or in a vacuum oven to afford this compound as a light yellow solid.[1]

Expected Yield: 98%[1]

Analytical Data: Mass spectrum (ESI, positive ion mode) m/z: 233.0 [M + H]+.[1]

Scale-up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale industrial production requires careful planning and process optimization. Below are key considerations for the scale-up of the synthesis of this compound.

ConsiderationDetails
Heat Management The reaction of sodium methoxide is exothermic. On a large scale, efficient heat dissipation is crucial to maintain the reaction temperature at 0 °C during the addition phase. The use of a jacketed reactor with a reliable cooling system is recommended.
Reagent Addition The rate of addition of the sodium methoxide solution needs to be carefully controlled to prevent temperature spikes. A programmable pump can ensure a consistent and slow addition rate.
Mixing Efficient stirring is necessary to ensure homogeneity, especially given that the starting material is a suspension. The choice of impeller and stirring speed should be optimized to prevent settling of solids and ensure good mass transfer.
Work-up and Product Isolation Quenching a large volume of the reaction mixture in water will require a vessel of appropriate size. The filtration and washing steps will need to be scaled up using industrial filtration equipment such as a Nutsche filter-dryer.
Safety Sodium metal is highly reactive and flammable. Handling large quantities requires a controlled environment with appropriate safety measures. Using a commercial solution of sodium methoxide is a safer alternative for large-scale production. Methanol is flammable and toxic; appropriate ventilation and personal protective equipment are essential.
Purification While the described protocol yields a product that precipitates upon quenching with water, further purification by recrystallization may be necessary to meet pharmaceutical-grade purity requirements. The choice of solvent for recrystallization will need to be optimized.
Process Analytical Technology (PAT) Implementing in-situ monitoring techniques (e.g., FTIR, HPLC) can provide real-time information on reaction progress and impurity profiles, allowing for better control and optimization of the process.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow start Start prep_methoxide Prepare Sodium Methoxide Solution start->prep_methoxide setup_reaction Set up Reaction with 5-bromo-2-chloro-3-nitropyridine start->setup_reaction add_methoxide Add Sodium Methoxide at 0°C prep_methoxide->add_methoxide setup_reaction->add_methoxide react Stir at 0°C then Room Temperature add_methoxide->react concentrate Concentrate Reaction Mixture react->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry the Product filter_wash->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-nitropyridine. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guide

This section addresses common issues observed during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a frequent challenge, particularly with electron-deficient heteroaryl halides. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. The electron-withdrawing nitro group on the pyridine ring activates the C-Br bond, making oxidative addition generally favorable; however, other factors can impede the catalytic cycle.

Table 1: Troubleshooting Low to No Product Yield

Potential CauseRecommended Solutions & Rationale
Inactive Catalyst/Ligand System The choice of palladium source and ligand is critical for this substrate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] • Switch to a more active catalyst system: Employ palladium(II) precatalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[2] • Increase catalyst loading: As a last resort, cautiously increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
Suboptimal Base The base is crucial for activating the boronic acid for the transmetalation step.[3][4] Its strength and solubility are key factors. • Screen different bases: Stronger, non-nucleophilic bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[1]
Inappropriate Solvent System The solvent must effectively dissolve both the organic substrates and the inorganic base to facilitate the reaction. • Use a suitable solvent mixture: A mixture of an organic solvent like 1,4-dioxane or DMF with water (e.g., 4:1 v/v) is commonly used to ensure solubility of all components.[1]
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.[2] • Ensure rigorous degassing: Thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) prior to use. Assemble the reaction under an inert atmosphere.
Low Reaction Temperature The reaction may require thermal energy to overcome activation barriers, particularly if a less active catalyst is used. • Increase the reaction temperature: Suzuki couplings with heteroaryl halides are often run at elevated temperatures, typically between 80-110 °C.[2]

Issue 2: Significant Side Product Formation

Q: My reaction is producing significant impurities alongside the desired product. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and difficult purification. The most common side products are formed via protodeboronation, homocoupling, and dehalogenation.

Table 2: Minimizing Common Side Products

Side ReactionDescription & CauseMitigation Strategies
Protodeboronation Replacement of the boronic acid group with a hydrogen atom on the coupling partner. Often caused by excess water, high temperatures, or a strong base.[5]Use a milder base: Consider using KF or K₂CO₃. • Minimize reaction time and temperature.Use boronic esters (e.g., pinacol esters): These are more stable than boronic acids and release the active species slowly.[6]
Homocoupling Coupling of two boronic acid molecules to form a symmetrical biaryl. Promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.[7]Rigorous degassing: Ensure the reaction is free of oxygen. • Use a pre-formed Pd(0) catalyst: Catalysts like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources. • Use a slight excess of the aryl halide.
Dehalogenation Replacement of the bromine atom on the pyridine ring with a hydrogen atom. Can be caused by harsh reaction conditions or certain catalyst/ligand combinations.[8]Lower the reaction temperature and/or shorten the reaction time.Screen different catalyst/ligand systems: Some systems are more prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A1: For a challenging substrate like this, a robust catalyst system is recommended. A good starting point would be to use a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[2] These ligands have demonstrated high efficacy in the coupling of electron-deficient heteroaryl halides.

Q2: What is the optimal type of base to use for this reaction?

A2: The choice of base is critical. For electron-deficient pyridines, stronger inorganic bases are generally preferred to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a very effective choice.[1] Cesium carbonate (Cs₂CO₃) is another strong base that can be successful. It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q3: How does the nitro group on the pyridine ring affect the Suzuki coupling reaction?

A3: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and reactions involving oxidative addition of a metal catalyst.[9] In the context of the Suzuki-Miyaura reaction, the nitro group makes the carbon-bromine bond more electron-deficient, which generally facilitates the rate-determining oxidative addition step of the Pd(0) catalyst into the C-Br bond.[10]

Q4: What are the recommended solvent and temperature conditions?

A4: A common and effective solvent system for Suzuki couplings of heteroaryl halides is a mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O (typically in a 4:1 to 10:1 ratio).[2] This mixture aids in dissolving both the organic starting materials and the inorganic base. The reaction is typically heated to temperatures between 80 °C and 110 °C to ensure a reasonable reaction rate.[2]

Q5: Are there any alternatives to boronic acids that I can use?

A5: Yes, boronic esters, such as pinacol esters (Bpin), and organotrifluoroborates are excellent alternatives to boronic acids.[6] These reagents are often more stable, easier to purify, and less prone to side reactions like protodeboronation.[6] They can be used under similar Suzuki coupling conditions.

Experimental Protocol (General Starting Point)

The following protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start_node Low/No Yield Observed catalyst_check Is the Catalyst System Active? start_node->catalyst_check base_check Is the Base Effective? catalyst_check->base_check No catalyst_sol Switch to Buchwald Ligands (SPhos, XPhos) Increase Catalyst Loading catalyst_check->catalyst_sol Yes conditions_check Are Reaction Conditions Optimal? base_check->conditions_check No base_sol Screen Stronger Bases (K3PO4, Cs2CO3) base_check->base_sol Yes degas_check Is the System Properly Degassed? conditions_check->degas_check No conditions_sol Increase Temperature (80-110 °C) Use Dioxane/Water Solvent conditions_check->conditions_sol Yes degas_sol Thoroughly Degas Solvents Use Inert Atmosphere degas_check->degas_sol Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex1 R-Pd(II)(Br)L_n (R = Nitropyridyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OH)3- pd_complex2 R-Pd(II)(Ar)L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product reactants R-Br + Ar-B(OH)2 + Base reactants->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Inhibition in Reactions with 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition in reactions involving 5-Bromo-3-methoxy-2-nitropyridine.

Troubleshooting Guide

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Low or no conversion of this compound in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is a common issue. This is often attributable to catalyst inhibition or deactivation.

Question: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no conversion in palladium-catalyzed cross-coupling reactions with this substrate. The primary suspects are inhibition of the palladium catalyst by the pyridine nitrogen, issues related to the nitro group, and suboptimal reaction conditions.

A systematic approach to troubleshooting is recommended. Start by evaluating the catalyst system, followed by a review of the reaction parameters and reagent quality.

FAQs on Preventing Catalyst Inhibition

Q1: How does the pyridine nitrogen in this compound inhibit the palladium catalyst?

A1: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively reducing the concentration of the active catalytic species and slowing down or halting the reaction.[1] This is a well-documented issue in cross-coupling reactions involving pyridine-containing substrates.

Q2: What strategies can be employed to overcome catalyst inhibition by the pyridine nitrogen?

A2: To mitigate catalyst inhibition by the pyridine nitrogen, consider the following strategies:

  • Use of Bulky Ligands: Employing bulky phosphine ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing the coordination of the pyridine nitrogen.[1]

  • Ligand Screening: If one type of bulky ligand is ineffective, screening a variety of ligands with different steric and electronic properties is advisable.

  • Use of Pre-catalysts: Utilizing palladium pre-catalysts can sometimes offer improved performance and stability.

Q3: Can the nitro group on the pyridine ring affect the catalytic cycle?

A3: Yes, the nitro group has a significant electronic influence. While the electron-withdrawing nature of the nitro group can facilitate the oxidative addition step, it can also participate in side reactions.[2][3][4] In some cases, denitrative coupling, where the nitro group itself is replaced, can occur, although this typically requires specific catalytic systems.[2][3] It's also important to consider that the nitro group can be reduced under certain reaction conditions, leading to a different substrate reactivity profile.

Q4: My reaction is turning black, and a precipitate is forming. What does this indicate?

A4: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition and precipitation out of the reaction mixture. This leads to a loss of catalytic activity. Common causes include:

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and decomposition.[1]

  • High Temperatures: While many cross-coupling reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. An unsuitable ligand may not provide sufficient stability at the required reaction temperature.

Q5: What are common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?

A5: Besides catalyst inhibition, several side reactions can reduce the yield of your desired product:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromopyridine. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling of the boronic acid, which is often promoted by oxygen.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help to mitigate this side reaction.[1]

  • Hydrodehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom.

Quantitative Data Summary

The following tables summarize typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. This data can serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1560-855-Bromo-2-methylpyridin-3-amine
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O80-11012-2475-95Bromopyridines
PdCl₂(PPh₃)₂ (5)-Na₂CO₃1,4-DioxaneReflux865-88Halogenated pyridines

Data is based on reactions with similar bromopyridine substrates and should be optimized for this compound.[1][5][6]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2490-98Dihalogenated heterocycles
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101690-98Dihalogenated heterocycles
Pd₂(dba)₃ (0.18)BINAP (0.35)NaOtBuToluene804602-Bromo-6-methyl pyridine

Data is based on reactions with similar bromopyridine and dihalogenated heterocycle substrates and should be optimized for this compound.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Inhibition_Mechanism Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Reacts with Substrate Inhibited_Catalyst Inhibited Pd(0) Complex (Off-cycle) Active_Catalyst->Inhibited_Catalyst Coordination of Pyridine Nitrogen Substrate 5-Bromo-3-methoxy- 2-nitropyridine Substrate->Oxidative_Addition Intermediate Pd(II) Intermediate Oxidative_Addition->Intermediate Catalytic_Cycle To Catalytic Cycle Intermediate->Catalytic_Cycle

Caption: Mechanism of catalyst inhibition by pyridine nitrogen.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions Check_Catalyst->Check_Conditions If problem persists Sol_Catalyst1 Use Bulky Ligand (e.g., XPhos, SPhos) Check_Catalyst->Sol_Catalyst1 Sol_Catalyst2 Screen Different Ligands/ Pre-catalysts Check_Catalyst->Sol_Catalyst2 Check_Reagents 3. Assess Reagent Quality Check_Conditions->Check_Reagents If problem persists Sol_Conditions1 Optimize Temperature and Time Check_Conditions->Sol_Conditions1 Sol_Conditions2 Ensure Inert Atmosphere (Degas Solvents) Check_Conditions->Sol_Conditions2 Sol_Reagents1 Purify Starting Material Check_Reagents->Sol_Reagents1 Sol_Reagents2 Use High-Purity Solvents and Bases Check_Reagents->Sol_Reagents2 Success Successful Reaction Sol_Catalyst1->Success Implement Solutions Sol_Catalyst2->Success Implement Solutions Sol_Conditions1->Success Implement Solutions Sol_Conditions2->Success Implement Solutions Sol_Reagents1->Success Implement Solutions Sol_Reagents2->Success Implement Solutions

Caption: Troubleshooting workflow for low conversion.

References

Common side reactions and byproducts in 5-Bromo-3-methoxy-2-nitropyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methoxy-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Nitration of 3-methoxy-5-bromopyridine: This is a direct approach involving the electrophilic nitration of the substituted pyridine precursor. Careful control of reaction conditions is crucial to ensure regioselectivity and avoid the formation of byproducts.

  • Nucleophilic Aromatic Substitution: This route typically involves the methoxylation of 5-bromo-2-chloro-3-nitropyridine.[1] Sodium methoxide is a common reagent for this transformation.[1]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The most prevalent side reactions are dependent on the chosen synthetic route.

  • During the nitration of 3-methoxy-5-bromopyridine:

    • Formation of Regioisomers: The directing effects of the methoxy and bromo substituents can lead to the formation of undesired isomers. While the 2-nitro product is desired, nitration at other positions of the pyridine ring can occur.

    • Dinitration: Under harsh nitrating conditions (high temperatures or excess nitrating agent), the introduction of a second nitro group onto the pyridine ring is a possibility, leading to dinitrated byproducts.

    • Hydrolysis of the Methoxy Group: In the strongly acidic environment of the nitration reaction, the methoxy group can be susceptible to hydrolysis, leading to the formation of a hydroxypyridine byproduct.

    • Oxidative Degradation: Strong nitrating agents are also powerful oxidants and can cause oxidative degradation of the starting material or product, especially at elevated temperatures.[2]

  • During the methoxylation of 5-bromo-2-chloro-3-nitropyridine:

    • Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting material will remain as an impurity.

    • Hydrolysis of the Chloro Group: The presence of any water in the reaction mixture can lead to the hydrolysis of the chloro group, forming a hydroxypyridine byproduct.

Q3: How can I minimize the formation of byproducts during the nitration of 3-methoxy-5-bromopyridine?

Minimizing byproduct formation requires careful control of the reaction parameters:

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) during the addition of the nitrating agent to prevent over-nitration and decomposition.

  • Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

  • Slow Addition: Add the nitrating agent slowly and portion-wise to the solution of the pyridine substrate to maintain a low concentration of the electrophile and control the reaction exotherm.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound typically involves the following techniques:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For separating the desired product from closely related isomers or other impurities, column chromatography using silica gel is an effective technique.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive nitrating agent.- Reaction temperature is too low.- Insufficient reaction time.- Prepare a fresh nitrating mixture (e.g., HNO₃/H₂SO₄).- Gradually increase the reaction temperature while monitoring for product formation.- Extend the reaction time and monitor the progress by TLC or LC-MS.
Presence of Multiple Spots on TLC (Indicating a Mixture of Products) - Formation of regioisomers.- Dinitration.- Presence of unreacted starting material.- Optimize the reaction temperature and stoichiometry of the nitrating agent to improve regioselectivity.- Use a milder nitrating agent if possible.- Purify the crude product using column chromatography to separate the isomers.
Product is an Oil or Fails to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product by column chromatography before attempting crystallization.- Ensure all solvent is removed under vacuum. Try co-evaporation with a different solvent to remove stubborn traces.
Dark-colored Reaction Mixture or Product - Oxidative degradation of the starting material or product.- Maintain strict temperature control throughout the reaction.- Use a less aggressive nitrating agent if the reaction allows.- Consider performing the reaction under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Nitration of 3-methoxy-5-bromopyridine

  • Reagents and Equipment:

    • 3-methoxy-5-bromopyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice bath

    • Magnetic stirrer

    • Round-bottom flask

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-5-bromopyridine in concentrated sulfuric acid.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound via Methoxylation of 5-bromo-2-chloro-3-nitropyridine [1]

  • Reagents and Equipment:

    • 5-bromo-2-chloro-3-nitropyridine

    • Sodium methoxide

    • Methanol

    • Magnetic stirrer

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-2-chloro-3-nitropyridine in methanol.[1]

    • Cool the solution to 0 °C in an ice bath.[1]

    • Slowly add a solution of sodium methoxide in methanol to the stirred mixture.[1]

    • After the addition, continue to stir the reaction at 0 °C for a period, then allow it to warm to room temperature and stir for several hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is typically quenched with water to precipitate the product.[1]

    • The precipitate is collected by filtration, washed with water, and dried.[1]

Visualizations

experimental_workflow cluster_nitration Nitration of 3-methoxy-5-bromopyridine cluster_methoxylation Methoxylation of 5-bromo-2-chloro-3-nitropyridine start_nitration Dissolve 3-methoxy-5-bromopyridine in conc. H₂SO₄ cool_nitration Cool to 0°C start_nitration->cool_nitration add_nitrating_agent Slowly add fuming HNO₃ cool_nitration->add_nitrating_agent react_nitration Stir at 0°C add_nitrating_agent->react_nitration workup_nitration Pour onto ice & neutralize react_nitration->workup_nitration isolate_nitration Filter and dry product workup_nitration->isolate_nitration purify_nitration Recrystallize or chromatograph isolate_nitration->purify_nitration start_methoxylation Dissolve 5-bromo-2-chloro-3-nitropyridine in Methanol cool_methoxylation Cool to 0°C start_methoxylation->cool_methoxylation add_methoxide Add Sodium Methoxide solution cool_methoxylation->add_methoxide react_methoxylation Stir and warm to RT add_methoxide->react_methoxylation workup_methoxylation Quench with water react_methoxylation->workup_methoxylation isolate_methoxylation Filter and dry product workup_methoxylation->isolate_methoxylation

Caption: Experimental workflows for the two primary synthetic routes to this compound.

troubleshooting_guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_mixture Solutions for Product Mixture cluster_solutions_oily Solutions for Oily Product cluster_solutions_dark Solutions for Dark Product start Problem Encountered During Synthesis low_yield Low or No Product Yield start->low_yield mixture Mixture of Products (TLC) start->mixture oily_product Oily or Non-crystalline Product start->oily_product dark_product Dark-colored Product start->dark_product solution_ly1 Check/prepare fresh nitrating agent low_yield->solution_ly1 Cause: Inactive Reagent solution_ly2 Increase reaction temperature cautiously low_yield->solution_ly2 Cause: Low Temperature solution_ly3 Extend reaction time low_yield->solution_ly3 Cause: Short Reaction Time solution_mix1 Optimize temperature and stoichiometry mixture->solution_mix1 Cause: Isomers/Dinitration solution_mix2 Use milder nitrating agent mixture->solution_mix2 Cause: Harsh Conditions solution_mix3 Purify via column chromatography mixture->solution_mix3 Separation solution_oily1 Purify by column chromatography oily_product->solution_oily1 Cause: Impurities solution_oily2 Ensure complete solvent removal oily_product->solution_oily2 Cause: Residual Solvent solution_dark1 Strict temperature control dark_product->solution_dark1 Cause: Decomposition solution_dark2 Use less aggressive nitrating agent dark_product->solution_dark2 Cause: Strong Oxidant solution_dark3 Use inert atmosphere dark_product->solution_dark3 Prevention

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting low yields in the synthesis of 5-Bromo-3-methoxy-2-nitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Bromo-3-methoxy-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most direct route is the electrophilic nitration of 5-bromo-3-methoxypyridine. The methoxy group at the 3-position directs the incoming nitro group to the 2-position.[1]

Q2: Why are yields often low in pyridine nitration reactions?

Low yields are common because the reaction is typically performed in strong acidic media, such as a mixture of nitric and sulfuric acid.[2][3] Under these conditions, the basic pyridine nitrogen atom becomes protonated. This protonation creates a pyridinium ion, which strongly deactivates the aromatic ring towards electrophilic substitution, thus requiring harsh reaction conditions that can lead to side reactions and degradation.[2]

Q3: What are the standard nitrating agents for this type of synthesis?

A combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4] For deactivated rings like pyridine, more potent agents like fuming nitric acid in sulfuric acid may be required.[2]

Q4: What are the most likely side products in this synthesis?

Potential side products can include other nitrated isomers, although the 3-methoxy group strongly favors nitration at the 2-position.[1] Under certain conditions, N-nitration of the pyridine nitrogen can occur, though this is less common.[2] Harsh conditions can also lead to oxidation and degradation of the starting material, resulting in tar-like byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low overall yield with significant recovery of starting material.
  • Possible Cause: The reaction conditions are too mild to overcome the deactivation of the protonated pyridine ring.[2] The energy barrier for the electrophilic attack is not being surmounted.

  • Suggested Solution:

    • Increase Reaction Temperature: Cautiously raise the temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or HPLC. Be aware that higher temperatures can also promote side reactions.[2]

    • Use a Stronger Nitrating Agent: Consider using fuming nitric acid in place of concentrated nitric acid to increase the concentration of the nitronium ion electrophile.[2]

    • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may improve conversion.

Issue 2: Product degradation, charring, or formation of a dark, intractable mixture.
  • Possible Cause: The reaction conditions are too aggressive. The combination of high temperatures and strong acids can cause oxidation and decomposition of the pyridine ring.

  • Suggested Solution:

    • Maintain Low Temperatures: Ensure the reaction is cooled in an ice bath (0-5°C), especially during the addition of the pyridine substrate to the acid mixture.[5]

    • Slow Reagent Addition: Add the starting material dropwise to the nitrating mixture to control the exothermic nature of the reaction.

    • Careful Monitoring: Use TLC or HPLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

Issue 3: Formation of multiple isomers or unexpected byproducts.
  • Possible Cause: While the 3-methoxy group is a strong director, poor temperature control or impurities in the starting material can lead to a loss of regioselectivity.

  • Suggested Solution:

    • Verify Starting Material Purity: Ensure the 5-bromo-3-methoxypyridine is pure before starting the reaction.

    • Strict Temperature Control: Maintain a consistent and low temperature throughout the addition and reaction phases.

    • Purification Strategy: If isomers are unavoidable, develop a robust purification method. Column chromatography with a carefully selected solvent system is often effective for separating constitutional isomers.

Issue 4: Difficulty isolating the product during aqueous workup.
  • Possible Cause: The product may have some solubility in the acidic aqueous phase, or an emulsion may form during neutralization.

  • Suggested Solution:

    • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice to dissipate heat.[5]

    • Careful Neutralization: Neutralize the mixture slowly with a cooled basic solution (e.g., NaOH or Na₂CO₃) while keeping the temperature low. The product should precipitate as a solid.[5]

    • Thorough Extraction: If the product does not precipitate or is an oil, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Brine Wash: Wash the combined organic layers with brine to break up emulsions and remove residual water.

Data Presentation

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2-chloro-3-nitropyridineSodium methoxide, Methanol0°C, then Room Temp.1998%[6]

Table 1: Reference synthesis conditions for a related isomer, demonstrating high yield.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Method)

This protocol is based on established principles of pyridine nitration.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Dissolve 5-bromo-3-methoxypyridine in a small amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture. The temperature should be strictly maintained between 0-5°C.

  • Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress via TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice.

  • Neutralization & Isolation: Slowly neutralize the resulting solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8. The product should precipitate.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum.[6] If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Protocol 2: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Reference Protocol)

This high-yield synthesis is reported for the 2-methoxy isomer.[6]

  • Preparation: To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.[6]

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 18 hours.[6]

  • Workup: Concentrate the reaction mixture under a vacuum to approximately half its original volume.[6]

  • Isolation: Pour the concentrated mixture into ice water (~500 mL).[6]

  • Purification: Collect the resulting precipitate by filtration, wash it with cold water, and dry under a vacuum to yield the product as a pale yellow solid (98% yield).[6]

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/HPLC start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_absent No SM Remains check_sm->sm_absent No increase_cond Conditions Too Mild: - Increase Temperature - Use Stronger Reagent - Increase Time sm_present->increase_cond degradation Check for Degradation/ Multiple Spots sm_absent->degradation harsh_cond Conditions Too Harsh: - Lower Temperature - Slower Addition degradation->harsh_cond Yes purify Optimize Purification: - Recrystallization - Chromatography degradation->purify No (Clean Reaction)

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Synthesis_Pathway reactant 5-Bromo-3-methoxypyridine product This compound reactant->product Nitration reagents HNO₃, H₂SO₄ Pyridine_Protonation pyridine 3-Methoxypyridine Reactive (Nucleophilic) pyridinium Pyridinium Ion Deactivated (Electrophilic) pyridine->pyridinium Equilibrium

References

Technical Support Center: Purification of 5-Bromo-3-methoxy-2-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-3-methoxy-2-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for this compound after synthesis?

A1: The most common initial purification step is precipitation. The synthesis of this compound often involves quenching the reaction mixture in ice water.[1] This causes the desired product to precipitate as a solid, which can then be collected by filtration, washed with cold water, and dried.[1] This method is effective for removing water-soluble impurities.

Q2: My crude this compound is a pale yellow solid after precipitation. Is this pure enough for the next step?

A2: Not necessarily. While the pale yellow solid indicates the presence of the desired product, it may still contain unreacted starting materials or byproducts that are not water-soluble.[1] It is highly recommended to assess the purity by methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) before proceeding to the next synthetic step.

Q3: What are the best techniques for further purifying this compound?

A3: For higher purity, recrystallization and column chromatography are the most effective techniques. The choice between them depends on the nature of the impurities and the desired final purity. For solid compounds, recrystallization is often a cost-effective method to achieve high purity.[2] Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[3]

Q4: I am seeing peak tailing during the column chromatography of my pyridine derivative. What causes this and how can I fix it?

A4: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. It is often caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent.[4] This will neutralize the acidic sites on the silica gel and improve peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve, even in a hot solvent. The solvent is not polar enough.Select a more polar solvent. For bromo-nitropyridine derivatives, ethanol or ethyl methyl ketone have been shown to be effective.[5] You can also try a solvent mixture.
Compound oils out instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The presence of impurities can also lower the melting point of the mixture.Use a lower-boiling point solvent. Ensure the product is as pure as possible before recrystallization.
No crystals form upon cooling. The solution is too dilute, or there are no nucleation sites.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.[5]
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble). Consider purification by column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Increase the polarity of the eluent. For compounds of moderate polarity, a mixture of ethyl acetate and hexanes is a good starting point. Gradually increase the proportion of ethyl acetate.[4][6]
Poor separation between the product and an impurity. The polarity of the product and the impurity are very similar.Use a longer column for better resolution. Employ a shallow gradient of eluent polarity. An isocratic elution with a finely-tuned solvent mixture can also be effective.[5]
Streaking or tailing of the spot on the TLC plate. Strong interaction between the basic pyridine and the acidic silica gel. The sample is too concentrated.Add a small amount of triethylamine (0.1-1%) to the eluent.[4] Ensure the sample is sufficiently diluted before loading onto the column.
The desired compound elutes too quickly. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, with 0.1% triethylamine if needed)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Aim for an Rf value of 0.2-0.4 for the desired product.[4] A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Purification Parameters for this compound and its Derivatives
ParameterRecrystallizationColumn Chromatography
Primary Use High-purity solidsSeparation of mixtures, removal of closely related impurities
Recommended Solvents/Eluents Ethanol, Ethyl Acetate, MethanolEthyl Acetate/Hexanes gradient
Typical Purity Achieved >98%>95% (can be higher depending on separation)
Key Considerations Compound must be a solid. Finding a suitable solvent is crucial.Can be time-consuming. Requires optimization of the eluent system.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product (this compound) Precipitation Precipitation & Washing Crude->Precipitation Purity_Check1 Purity Check (TLC/NMR) Precipitation->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Solid, minor impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex mixture or polar impurities Pure_Product Pure Product Purity_Check1->Pure_Product Sufficiently Pure Purity_Check2 Final Purity Analysis (NMR, HPLC, MS) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_ColumnChromatography Start Column Chromatography Issue Problem Identify the Problem Start->Problem No_Movement No Movement on TLC Problem->No_Movement Poor_Separation Poor Separation Problem->Poor_Separation Tailing Peak/Spot Tailing Problem->Tailing Increase_Polarity Increase Eluent Polarity No_Movement->Increase_Polarity Shallow_Gradient Use Shallow Gradient / Longer Column Poor_Separation->Shallow_Gradient Add_Base Add Triethylamine to Eluent Tailing->Add_Base Solution Problem Resolved Increase_Polarity->Solution Shallow_Gradient->Solution Add_Base->Solution

Caption: Troubleshooting guide for common column chromatography issues.

References

How to avoid homocoupling in Suzuki reactions with bromopyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling, the undesired self-coupling of the boronic acid or the bromopyridine, is a prevalent side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification.[1][2][3] This guide provides a systematic approach to identifying and resolving issues related to homocoupling.

Issue 1: Significant formation of boronic acid homocoupling product.

This is the most common form of homocoupling and is often promoted by the presence of oxygen.[2][3][4]

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a key culprit in promoting the homocoupling of boronic acids.[1][2][3][4] Ensure all solvents and the reaction mixture are thoroughly degassed.

    • Protocol: Sparge solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.[3][4] For highly sensitive reactions, employ the freeze-pump-thaw method for solvents.[1][3] Assemble the reaction under a positive pressure of an inert gas.[5]

  • Palladium Catalyst Selection: The oxidation state of the palladium catalyst plays a crucial role.

    • Use a Pd(0) Precatalyst: Direct use of Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that may occur during the in situ reduction of Pd(II) precatalysts.[1][3][4]

    • Reduction of Pd(II) Precatalysts: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the conditions must be suitable for its clean reduction to the active Pd(0) species.[2][3] The homocoupling of the boronic acid can be a pathway for this reduction.[3][6] Consider adding a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction of Pd(II) to Pd(0) without consuming the boronic acid.[4][7]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[1][3]

    • Recommended Ligands: For bromopyridines, ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center.[1]

  • Reagent Purity and Stability: The quality of the boronic acid is critical.

    • High-Purity Reagents: Impurities in the boronic acid can poison the catalyst or lead to side reactions.[8]

    • Use Stable Boronic Acid Derivatives: Boronic acids can be susceptible to protodeboronation and other degradation pathways.[1] Consider using more stable boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts (BF₃K), which are more resistant to these side reactions.[1][4]

  • Reaction Stoichiometry and Addition Rate:

    • Control of Stoichiometry: Using a slight excess of the bromopyridine can sometimes minimize the homocoupling of a more valuable boronic acid.[1]

    • Slow Addition: A slow, continuous addition of the boronic acid via a syringe pump can maintain a low instantaneous concentration, thereby suppressing the bimolecular homocoupling reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with bromopyridines?

A1: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other.[1] In the case of Suzuki reactions with bromopyridines, this can manifest as either the coupling of two boronic acid molecules to form a symmetrical biaryl, or less commonly, the coupling of two bromopyridine molecules.[2][3] This side reaction consumes starting materials, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.[3]

Q2: Why is homocoupling a particular issue with bromopyridines?

A2: While homocoupling is a general issue in Suzuki reactions, the electronic nature of the pyridine ring can influence the kinetics of the catalytic cycle. The electron-deficient nature of the pyridine ring can make the C-Br bond less reactive towards oxidative addition, which is often the rate-determining step.[1] If the desired cross-coupling is slow, competing side reactions like homocoupling can become more prevalent. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity and favoring side reactions.[1]

Q3: How does the choice of base and solvent affect homocoupling?

A3: The base and solvent system is crucial for the efficiency of the transmetalation step and the overall reaction rate.[1] An inappropriate choice can lead to slower desired coupling, giving more opportunity for side reactions. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) is often necessary to optimize the reaction and minimize homocoupling.[4][9] Weaker bases like KF may sometimes be beneficial in preventing side reactions.[10]

Q4: Can I completely eliminate homocoupling?

A4: While complete elimination can be challenging, it is often possible to reduce homocoupling to negligible levels (e.g., <1-2%) through careful optimization of the reaction conditions as outlined in the troubleshooting guide. The most critical factor to control is the exclusion of oxygen.[2][3][4]

Q5: My boronic acid is degrading. Is this related to homocoupling?

A5: Boronic acid degradation, often through protodeboronation (replacement of the C-B bond with a C-H bond), is another common side reaction that competes with both the desired cross-coupling and homocoupling.[1][11] Conditions that favor protodeboronation, such as the presence of water and elevated temperatures, can also indirectly lead to lower yields and a higher relative percentage of other side products.[1] Using more stable boronic esters can help mitigate both protodeboronation and homocoupling.[1][4]

Data and Protocols

Table 1: Effect of Reaction Parameters on Homocoupling
ParameterCondition to Decrease HomocouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][3]
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[3][4]
Pd(II) precatalyst + mild reducing agent (e.g., potassium formate)Helps form the active Pd(0) species without consuming the boronic acid for reduction.[4][7]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Accelerates the oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[1][3]
Base Milder base (e.g., K₃PO₄, KF)A milder base might suppress certain side reactions. This is highly substrate-dependent and often requires screening.[3]
Boron Reagent Pinacol or MIDA boronate estersThese esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[1][3]
Reagent Addition Slow addition of boronic acid/ester via syringe pumpMaintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3]
Experimental Protocol: General Procedure for Minimizing Homocoupling in Suzuki Coupling of Bromopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[5]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Suzuki_Homocoupling_Pathway cluster_desired Desired Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII_species Pd(II) Species Pd0->PdII_species Oxidation ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation ArPdBr->TM Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Product Ar-Ar' RE->Product PdII_source Pd(II) Precatalyst PdII_source->PdII_species Reduction O2 O₂ O2->PdII_species Promotes Homocoupling Homocoupling PdII_species->Homocoupling 2 Ar'-B(OR)2 Homocoupling->Pd0 Reduction HC_Product Ar'-Ar' Homocoupling->HC_Product

Caption: The interplay between the desired Suzuki cycle and the homocoupling side reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed degas Step 1: Improve Degassing (Sparge/Freeze-Pump-Thaw) start->degas check1 Homocoupling Reduced? degas->check1 catalyst Step 2: Change Pd Source (Use Pd(0) or add reducing agent) check1->catalyst No end_ok Problem Solved check1->end_ok Yes check2 Homocoupling Reduced? catalyst->check2 ligand Step 3: Screen Ligands (Bulky, electron-rich) check2->ligand No check2->end_ok Yes check3 Homocoupling Reduced? ligand->check3 boron Step 4: Use Stable Boron Reagent (Pinacol ester, MIDA boronate) check3->boron No check3->end_ok Yes check4 Homocoupling Reduced? boron->check4 conditions Step 5: Optimize Base/Solvent/Stoichiometry check4->conditions No check4->end_ok Yes end_consult Consult Further Literature conditions->end_consult

Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Suzuki-Miyaura Couplings with Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with protodeboronation side reactions during Suzuki-Miyaura cross-coupling of substituted bromopyridines.

Troubleshooting Guide

This section addresses common issues in a practical question-and-answer format to help you navigate experimental challenges.

Q1: My reaction yield is low, and I've identified the major byproduct as the protodeboronated pyridine. What is happening?

A1: You are observing protodeboronation, an undesired side reaction where the carbon-boron (C-B) bond of your pyridineboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes your nucleophilic partner, reducing the yield of the desired product and complicating purification.[1] Pyridineboronic acids, particularly 2-pyridineboronic acid, are notoriously unstable and highly susceptible to this decomposition pathway.[1]

Q2: Why is my 2-pyridineboronic acid so much more unstable than other arylboronic acids?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acid has a unique decomposition mechanism.[1] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and rapidly fragments, cleaving the C-B bond.[1][2] Counterintuitively, adding a strong acid or base can shift the equilibrium away from this reactive zwitterion, slowing the rate of protodeboronation.[1][3]

Q3: I am using a boronic acid pinacol ester (Bpin) but still see significant protodeboronation. What should I do next?

A3: While pinacol esters are more stable than free boronic acids, they can still undergo hydrolysis to the unstable boronic acid, followed by protodeboronation. Your primary goal is to make the desired Suzuki coupling reaction kinetically faster than the decomposition. Consider the following strategies:

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are often more effective at preserving the boronic acid derivative.[4][5]

  • Lower the Reaction Temperature: Higher temperatures accelerate both the desired reaction and the protodeboronation side reaction.[5] If your catalyst is sufficiently active, reducing the temperature (e.g., from 100 °C to 70-80 °C) can favor the cross-coupling pathway.[5][6]

  • Use a More Stable Boron Reagent: This is the most robust solution. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that slowly release the active boronic acid under the reaction conditions.[7] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[7][8]

Q4: My reaction is sluggish, and I suspect catalyst issues are contributing to the problem. How does the catalyst system affect protodeboronation?

A4: An inefficient catalyst system is a major contributor to low yields. If the catalytic cycle is slow, the sensitive boronic acid is exposed to basic, aqueous conditions for longer, increasing the likelihood of protodeboronation.

  • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination), helping the desired reaction outcompete decomposition.[9] However, be aware that some studies have shown that very bulky ligands can, paradoxically, promote palladium-catalyzed protodeboronation.[2][4][10] Careful screening of ligands is often necessary.

  • Ensure an Inert Atmosphere: Oxygen can lead to the formation of palladium black and promote side reactions like homocoupling, which deactivates the catalyst and lowers the yield.[3] Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Frequently Asked Questions (FAQs)

  • What is protodeboronation? Protodeboronation is a chemical process where a carbon-boron bond is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid or ester starting material.[1]

  • Which reaction parameters have the biggest impact on protodeboronation? The choice of boron reagent (free acid vs. ester), the base, reaction temperature, and the efficiency of the palladium catalyst/ligand system are the most critical factors.[1]

  • Are MIDA boronates always better than pinacol esters? For exceptionally unstable substrates like 2-pyridineboronic acid, MIDA boronates are generally superior due to their high stability and slow-release mechanism.[7] This prevents the buildup of high concentrations of the unstable free boronic acid.[8] For more stable boronic acids, the extra synthetic step to make the MIDA ester may not be necessary.

  • Can I run the reaction under anhydrous conditions to prevent protodeboronation? While water is the proton source for protodeboronation, it is also necessary for the hydrolysis of boronic esters (like MIDA and pinacol) to the active boronic acid needed for transmetalation. Completely anhydrous conditions may stall the reaction. The key is to optimize the water content, often using a mixed solvent system like dioxane/H₂O.[5]

Data Presentation

The following tables summarize quantitative data on how different reaction components can affect the outcome of Suzuki-Miyaura couplings involving challenging pyridine substrates.

Table 1: Effect of Boron Reagent Stability on Coupling Yield

This table illustrates the advantage of using a stabilized MIDA boronate compared to the corresponding boronic acid for a challenging coupling.

Bromopyridine SubstrateBoron ReagentCatalyst / LigandBaseSolvent / H₂OTemp (°C)Yield (%)Ref.
4-Chloroacetophenone2-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O100Low/Complex[7]
4-Chloroacetophenone2-Pyridyl MIDA boronate Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O10094 [7]
2-Chloropyridine2-Furylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O6059[7]
2-Chloropyridine2-Furyl MIDA boronate Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O6095 [7]

Table 2: Comparison of Bases in the Suzuki Coupling of Substituted Pyridines

This table compares the effectiveness of common bases. Note that while conditions are similar, they are not identical across different studies. Weaker bases like K₃PO₄ and K₂CO₃ are often preferred to minimize protodeboronation.

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref.
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄ 1,4-Dioxane70-8060 [4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃ Dioxane / H₂O11081 [1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ Toluene / H₂O10078[4]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1KF Dioxane11082-91

Experimental Protocols

Protocol: Slow-Release Suzuki-Miyaura Coupling of a Bromopyridine using a MIDA Boronate

This protocol is a starting point for the coupling of a substituted bromopyridine with a pyridine-MIDA boronate, designed to minimize protodeboronation.

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Pyridine-MIDA boronate (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted bromopyridine (1.0 equiv), the pyridine-MIDA boronate (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the SPhos ligand.

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous dioxane and degassed water. Add the required volume of this solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the bromopyridine.

  • Reaction Execution: Replace the septum with a Teflon screw cap. Place the sealed vessel in a preheated oil bath at 60–80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromopyridine starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical pathways and troubleshooting logic discussed in this guide.

G start Significant Protodeboronation Observed in Reaction? reagent Boron Reagent Strategy start->reagent Yes conditions Reaction Condition Optimization start->conditions Yes catalyst Catalyst System Enhancement start->catalyst Yes mida Switch to MIDA Boronate (Slow-Release Strategy) reagent->mida pinacol Use Pinacol Ester (If not already) reagent->pinacol base Use Milder Base (e.g., K3PO4, K2CO3) conditions->base temp Lower Reaction Temperature (e.g., 60-80°C) conditions->temp water Optimize H2O Content (e.g., 5:1 Dioxane/H2O) conditions->water ligand Screen More Active Ligand (e.g., SPhos, XPhos) catalyst->ligand inert Ensure Rigorous Inert Atmosphere catalyst->inert

Caption: A decision tree for troubleshooting protodeboronation.

G pd0 Pd(0)L2 (Active Catalyst) oxadd Oxidative Addition pd0->oxadd pd2 R-Pd(II)-X(L2) (Oxidative Adduct) oxadd->pd2 + R-X (Bromopyridine) trans Transmetalation pd2->trans diaryl R-Pd(II)-Ar'(L2) (Diaryl Complex) trans->diaryl diaryl->pd0 redel Reductive Elimination diaryl->redel product R-Ar' (Desired Product) redel->product boron Ar'-B(OR)2 (Pyridineboronic Ester) hydrolysis Hydrolysis (Base, H2O) boron->hydrolysis boronic_acid Ar'-B(OH)2 (Active Nucleophile) hydrolysis->boronic_acid boronic_acid->trans proto Protodeboronation (H+, Heat, Base) boronic_acid->proto side_product Ar'-H (Side Product) proto->side_product

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References

Validation & Comparative

A Comparative Guide to Products of 5-Bromo-3-methoxy-2-nitropyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products derived from the Suzuki coupling of 5-Bromo-3-methoxy-2-nitropyridine. It details the characterization of these products, compares their performance with alternative synthetic routes, and presents supporting experimental data to aid in research and development.

Performance Comparison of Suzuki Coupling Products

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds. The coupling of this compound with various arylboronic acids provides a direct route to a range of 5-aryl-3-methoxy-2-nitropyridines. These compounds are of interest in medicinal chemistry, particularly as potential kinase inhibitors.

While specific yield data for a wide range of Suzuki couplings with this compound is not extensively documented in publicly available literature, data from closely related analogs, such as 2-chloro-3-nitropyridine, can provide valuable insights into expected reactivity and yields.

Table 1: Comparison of Suzuki Coupling Products and an Alternative Synthetic Route

EntryReactantsProductCatalyst SystemBaseSolventYield (%)Reference
12-Chloro-3-nitropyridine, 2,5-dimethoxyphenylene-1,4-diboronic acid2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridineTetrakis(triphenylphosphine)palladium(0)Sodium bicarbonate1,2-Dimethoxyethane/Water31[1]
2Alternative: Denitrative Coupling 3-Methoxy-2-nitropyridine, Arylboronic Acid3-Methoxy-2-arylpyridinePd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane41-84[2]

Note: The yields for the denitrative coupling represent a range observed for various nitroarenes and arylboronic acids.

Experimental Protocols

General Procedure for Suzuki Coupling of a Halogenated Nitropyridine

This protocol is adapted from the synthesis of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[1].

Materials:

  • Halogenated nitropyridine (e.g., 2-chloro-3-nitropyridine) (1.0 eq)

  • Arylboronic acid (e.g., 2,5-dimethoxyphenylene-1,4-diboronic acid) (0.5 eq for diboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium bicarbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen gas

  • Microwave vial

Procedure:

  • To a microwave vial, add the halogenated nitropyridine, arylboronic acid, and sodium bicarbonate.

  • Add a mixture of 1,2-dimethoxyethane and water.

  • Purge the mixture with nitrogen for 10 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the vial and stir the mixture under microwave irradiation at 150°C for 15 minutes.

  • After cooling, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

  • Wash the filtrate with brine and dry the organic layer over magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization Data

The following data is for 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine , a product from a Suzuki coupling analogous to that of this compound.

Table 2: Characterization Data for an Analogous Suzuki Coupling Product [1]

Data TypeDetails
¹H NMR (400 MHz, CDCl₃): δ 8.87 (dd, J = 4.7, 1.5 Hz, 2H), 8.21 (dd, J = 8.2, 1.5 Hz, 2H), 7.44 (dd, J = 8.1, 4.7 Hz, 2H), 7.26 (s, 2H), 3.74 (s, 6H).
¹³C NMR (75 MHz, CDCl₃): δ 152.44, 150.84, 149.74, 147.27, 131.95, 122.67, 113.23, 55.6.
IR (ATR) 3091, 3073, 3016, 2970, 2938, 2839, 2365, 1594, 1555, 1527, 1499, 1467, 1428, 1385, 1353, 1307, 1212, 1173, 1103, 1052, 1024, 862, 819, 802, 770, 717, 677 cm⁻¹.
HRMS-ESI m/z: [M+H]⁺ Calculated for C₁₈H₁₅N₄O₆: 383.0992; Found: 383.1004.

Visualizations

Experimental Workflow for Suzuki Coupling

G reagents Combine Reactants: Halogenated Nitropyridine, Arylboronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup Reaction Workup: - Filter - Extract - Dry reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Strategies: Denitrative Cross-Coupling

An alternative to the traditional Suzuki coupling of halo-nitropyridines is the denitrative cross-coupling of nitroarenes. This approach utilizes the nitro group as a leaving group, offering a different synthetic pathway that can be advantageous in certain contexts. A notable example is the palladium-catalyzed denitrative Suzuki–Miyaura-type coupling, which has been shown to be effective for a broad range of nitroarenes, including heteroaromatics[2].

Key Features of Denitrative Coupling:

  • Direct use of nitro compounds: This method avoids the need for pre-halogenation of the pyridine ring.

  • Potentially higher yields: For some substrates, denitrative coupling can offer higher yields compared to the coupling of the corresponding halides[2].

  • Different reaction conditions: This method often employs specific ligands, such as BrettPhos, and may require higher reaction temperatures.

G cluster_suzuki Traditional Suzuki Coupling cluster_denitrative Alternative: Denitrative Coupling start_suzuki This compound product_suzuki 5-Aryl-3-methoxy-2-nitropyridine start_suzuki->product_suzuki Pd Catalyst, Base boronic_acid Arylboronic Acid boronic_acid->product_suzuki start_denitrative 3-Methoxy-2-nitropyridine product_denitrative 2-Aryl-3-methoxypyridine start_denitrative->product_denitrative Pd(acac)2/BrettPhos, Base boronic_acid2 Arylboronic Acid boronic_acid2->product_denitrative

Caption: Comparison of traditional Suzuki coupling and denitrative coupling pathways.

Potential Biological Activity and Signaling Pathways

Pyridine-based scaffolds are prevalent in many biologically active compounds, including numerous kinase inhibitors used in oncology. The products of this compound Suzuki coupling, 5-aryl-3-methoxy-2-nitropyridines, represent a class of compounds that may exhibit inhibitory activity against various kinases.

One particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[3][4][5] Inhibition of VEGFR-2 signaling is a validated therapeutic strategy for a variety of cancers. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[6] These pathways include the PLCγ-PKC-MAPK, PI3K-Akt, and Src kinase pathways, which ultimately regulate endothelial cell proliferation, migration, and survival.[4][7][8]

Many small molecule inhibitors of VEGFR-2 feature a pyridine core, suggesting that the 5-aryl-3-methoxy-2-nitropyridine scaffold could serve as a valuable starting point for the design of novel VEGFR-2 inhibitors.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Src->Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

Spectroscopic Analysis of 5-Bromo-3-methoxy-2-nitropyridine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Bromo-3-methoxy-2-nitropyridine and its Reactivity

This compound is a substituted pyridine derivative with multiple functional groups that make it a versatile intermediate in organic synthesis. The electron-withdrawing nitro group activates the pyridine ring, while the bromo and methoxy groups offer sites for various chemical transformations. Common reactions involving this scaffold include nucleophilic aromatic substitution, reduction of the nitro group to an amine, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding the spectroscopic signatures of the starting material and its reaction intermediates is crucial for reaction monitoring and product characterization.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for this compound and its common reaction intermediates.

Table 1: Spectroscopic Data for this compound and its Intermediates

CompoundMolecular FormulaMolecular Weight¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound C₆H₅BrN₂O₃233.02Pyridine protons: ~7.5-8.5 (d, d)Methoxy protons: ~4.0 (s)Pyridine carbons: ~110-160Methoxy carbon: ~55-60~3100-3000 (Ar C-H)~1550-1500 & ~1350-1300 (NO₂)~1250 (C-O)~1050 (C-Br)[M+H]⁺ ≈ 233/235
3-Amino-5-bromo-2-methoxypyridine C₆H₇BrN₂O203.04Pyridine protons: ~6.5-7.5 (d, d)Amino protons: ~3.5-4.5 (br s)Methoxy protons: ~3.8 (s)Pyridine carbons: ~100-150Methoxy carbon: ~55~3400-3200 (N-H)~3100-3000 (Ar C-H)~1620 (N-H bend)~1250 (C-O)~1050 (C-Br)[M+H]⁺ ≈ 203/205
5-Aryl-3-methoxy-2-nitropyridine (Suzuki Product)VariesVariesPyridine protons: ~7.5-8.5 (d, d)Aryl protons: ~7.0-8.0Methoxy protons: ~4.0 (s)Pyridine carbons: ~110-160Aryl carbons: ~120-140Methoxy carbon: ~55-60~3100-3000 (Ar C-H)~1550-1500 & ~1350-1300 (NO₂)~1250 (C-O)Varies

Note: The mass spectrum for an isomer, 5-bromo-2-methoxy-3-nitropyridine, has been reported with an [M+H]⁺ peak at m/z 233.0.[1]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate common reaction pathways for this compound and a general workflow for its spectroscopic analysis.

Reaction_Pathways start This compound intermediate1 3-Amino-5-bromo-2-methoxypyridine start->intermediate1 Reduction (e.g., Fe/NH4Cl) intermediate2 5-Aryl-3-methoxy-2-nitropyridine start->intermediate2 Suzuki Coupling (ArB(OH)2, Pd catalyst) product1 Further Functionalization intermediate1->product1 e.g., Acylation, Diazotization product2 Biaryl Compounds intermediate2->product2 Further Transformations

Figure 1. Reaction pathways of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis synthesis Reaction of this compound workup Work-up & Purification synthesis->workup nmr NMR (1H, 13C) workup->nmr ir FTIR workup->ir ms Mass Spectrometry workup->ms uv UV-Vis workup->uv data_analysis Structure Confirmation nmr->data_analysis Data Interpretation ir->data_analysis Data Interpretation ms->data_analysis Data Interpretation uv->data_analysis Data Interpretation

Figure 2. General workflow for spectroscopic analysis.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound and its intermediates are provided below. These are general procedures and may require optimization based on the specific instrument and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M]⁺, or [M-H]⁻). Analyze the fragmentation pattern to gain further structural information.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax), which is characteristic of the chromophoric system in the molecule.

Alternative Synthetic Approaches: A Comparison

Besides the direct functionalization of a pre-existing pyridine ring, alternative methods can be employed to synthesize substituted pyridines like this compound. A notable alternative is the Hantzsch pyridine synthesis , a multi-component reaction that constructs the pyridine ring from simpler acyclic precursors.

Table 2: Comparison of Synthetic Approaches

FeatureDirect FunctionalizationHantzsch Pyridine Synthesis
Starting Materials Substituted PyridineAldehyde, β-ketoester, Ammonia/Amine
Convergence LinearConvergent
Regiocontrol Dependent on directing groups of the starting pyridineDetermined by the choice of starting materials
Versatility Good for late-stage modificationExcellent for building diverse pyridine cores
Reaction Conditions Often requires harsh conditions (e.g., nitration)Generally milder conditions

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the overall synthetic strategy. Spectroscopic analysis remains a critical tool for verifying the successful formation of the target molecule regardless of the chosen path.

References

Comparing the reactivity of 5-Bromo-3-methoxy-2-nitropyridine with other bromo-pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Bromo-3-methoxy-2-nitropyridine against other common bromo-pyridines in key organic reactions crucial for drug discovery and development. The presence of both a strong electron-withdrawing nitro group and an electron-donating methoxy group on the pyridine ring of this compound creates a unique electronic environment that significantly influences its reactivity in cross-coupling and nucleophilic aromatic substitution reactions.

Executive Summary

This compound is a highly functionalized building block. The interplay of its substituents makes it a unique substrate. The electron-withdrawing nitro group at the 2-position and the electron-donating methoxy group at the 3-position have opposing electronic effects that modulate the reactivity of the C-Br bond at the 5-position. This guide will explore its reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) in comparison to simpler bromo-pyridines.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry. The reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle is highly dependent on the electronic properties of the pyridine ring. Electron-deficient pyridines generally exhibit enhanced reactivity.

Comparative Data for Suzuki-Miyaura Coupling
SubstrateSubstituentsExpected Relative ReactivityRationale
This compound 2-Nitro (EWG), 3-Methoxy (EDG)Moderate to HighThe strong electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition. The electron-donating methoxy group may slightly attenuate this effect.
2-BromopyridineNoneBaselineRepresents the intrinsic reactivity of a brominated pyridine ring.
3-BromopyridineNoneLower than 2- and 4-bromopyridineThe C-Br bond at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the 2- and 4-positions.
4-BromopyridineNoneHighThe C-Br bond at the 4-position is activated towards oxidative addition.
5-Bromo-2-nitropyridine2-Nitro (EWG)HighThe potent electron-withdrawing nitro group strongly activates the C-Br bond for Suzuki coupling.
5-Bromo-3-methoxypyridine3-Methoxy (EDG)Low to ModerateThe electron-donating methoxy group is expected to decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromopyridine.

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. The expected relative reactivity is a qualitative assessment based on established principles of electronic effects in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the comparative study of the bromo-pyridines listed above.

Materials:

  • Bromo-pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-pyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and then the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for the desired time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki reaction, the electronic nature of the aryl halide influences the efficiency of the catalytic cycle.

Comparative Data for Buchwald-Hartwig Amination
SubstrateSubstituentsExpected Relative ReactivityRationale
This compound 2-Nitro (EWG), 3-Methoxy (EDG)Moderate to HighThe activating effect of the nitro group is expected to facilitate the oxidative addition step. The methoxy group's electron-donating nature might have a minor deactivating influence.
2-BromopyridineNoneBaselineStandard reactivity for a simple bromopyridine substrate.
3-BromopyridineNoneLower than 2- and 4-bromopyridineThe 3-position is generally less reactive in Buchwald-Hartwig amination.
4-BromopyridineNoneHighThe 4-position is electronically favored for oxidative addition.
5-Bromo-2-nitropyridine2-Nitro (EWG)HighThe strong electron-withdrawing nature of the nitro group is anticipated to lead to high reactivity.
5-Bromo-3-methoxypyridine3-Methoxy (EDG)Low to ModerateThe electron-donating effect of the methoxy group is expected to decrease the rate of oxidative addition.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for comparing the reactivity of various bromo-pyridines.

Materials:

  • Bromo-pyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-pyridine, base, palladium precatalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly sensitive to the electronic nature of the aromatic ring. Strong electron-withdrawing groups are essential to activate the ring towards nucleophilic attack.

Comparative Data for Nucleophilic Aromatic Substitution
SubstrateSubstituentsExpected Relative ReactivityRationale
This compound 2-Nitro (EWG), 3-Methoxy (EDG)HighThe powerful electron-withdrawing nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 5-position (para to the nitro group), facilitating the displacement of the bromide. The methoxy group's effect is likely to be less significant in this context.
2-BromopyridineNoneVery Low / No ReactionLacks the necessary activation from a strong electron-withdrawing group for SNAr to occur under typical conditions.
3-BromopyridineNoneVery Low / No ReactionThe pyridine nitrogen alone provides insufficient activation for SNAr at the 3-position.
4-BromopyridineNoneLowThe pyridine nitrogen activates the 4-position to some extent, but a stronger electron-withdrawing group is generally required for facile SNAr.
5-Bromo-2-nitropyridine2-Nitro (EWG)HighThe nitro group strongly activates the ring, making the C-Br bond susceptible to nucleophilic attack.
5-Bromo-3-methoxypyridine3-Methoxy (EDG)Very Low / No ReactionThe electron-donating methoxy group deactivates the ring towards nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is designed to assess the susceptibility of bromo-pyridines to SNAr.

Materials:

  • Bromo-pyridine (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.5 mmol, 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv, if necessary)

  • Polar aprotic solvent (e.g., DMSO or DMF, 5 mL)

Procedure:

  • To a reaction vessel, add the bromo-pyridine and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-150 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative reactivity studies described in this guide.

G Experimental Workflow for Reactivity Comparison cluster_0 Substrate Selection cluster_1 Reaction Conditions cluster_2 Analysis and Comparison sub1 5-Bromo-3-methoxy- 2-nitropyridine rxn1 Suzuki-Miyaura Coupling sub1->rxn1 rxn2 Buchwald-Hartwig Amination sub1->rxn2 rxn3 Nucleophilic Aromatic Substitution (SNAr) sub1->rxn3 sub2 2-Bromopyridine sub2->rxn1 sub2->rxn2 sub2->rxn3 sub3 3-Bromopyridine sub3->rxn1 sub3->rxn2 sub3->rxn3 sub4 4-Bromopyridine sub4->rxn1 sub4->rxn2 sub4->rxn3 sub5 5-Bromo-2-nitropyridine sub5->rxn1 sub5->rxn2 sub5->rxn3 sub6 5-Bromo-3-methoxypyridine sub6->rxn1 sub6->rxn2 sub6->rxn3 analysis Reaction Monitoring (TLC, LC-MS) rxn1->analysis rxn2->analysis rxn3->analysis purification Purification (Column Chromatography) analysis->purification characterization Product Characterization (NMR, MS) purification->characterization comparison Comparative Analysis of Yields and Reaction Rates characterization->comparison

Caption: A logical workflow for comparing the reactivity of bromo-pyridines.

Conclusion

This compound presents a nuanced reactivity profile. The strong electron-withdrawing nitro group is the dominant factor, rendering the compound highly susceptible to nucleophilic aromatic substitution and enhancing its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted or electron-rich bromo-pyridines. The electron-donating methoxy group likely plays a secondary, moderating role. This guide provides a framework and detailed protocols for researchers to quantitatively assess its reactivity and effectively incorporate this versatile building block into their synthetic strategies.

Biological Activity of Compounds from 5-Bromo-3-methoxy-2-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of studies focused on the synthesis and biological evaluation of a series of compounds derived directly from 5-Bromo-3-methoxy-2-nitropyridine. While the broader class of nitropyridines and their derivatives has been the subject of extensive research, showcasing a wide range of biological activities including antimicrobial and anticancer properties, specific data for compounds synthesized from this particular precursor is not publicly available. This guide, therefore, aims to provide a foundational understanding of the potential of nitropyridine derivatives and outlines the necessary experimental framework for future comparative studies, should such compounds be synthesized.

The field of medicinal chemistry continuously explores the vast chemical space of heterocyclic compounds for novel therapeutic agents. Nitropyridines, in particular, are recognized as versatile scaffolds in drug discovery. The electron-withdrawing nature of the nitro group, combined with the reactivity of the pyridine ring, makes them valuable intermediates for creating diverse molecular architectures.

Potential Synthetic Pathways and Derivatives

While no specific derivatives of this compound with reported biological activity were found, understanding its chemical nature allows for the postulation of potential synthetic transformations. The bromine atom at the 5-position and the nitro group at the 2-position are key functional groups that can be exploited for derivatization.

A potential synthetic workflow could involve nucleophilic aromatic substitution reactions or cross-coupling reactions to introduce various functionalities.

Synthetic_Workflow This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Diverse Derivatives Diverse Derivatives Nucleophilic Substitution->Diverse Derivatives Cross-Coupling Reactions->Diverse Derivatives Reduction of Nitro Group Reduction of Nitro Group Biological Screening Biological Screening Reduction of Nitro Group->Biological Screening Diverse Derivatives->Reduction of Nitro Group Signaling_Pathways cluster_cancer Anticancer Targets cluster_antimicrobial Antimicrobial Targets Kinase Signaling Kinase Signaling Apoptosis Induction Apoptosis Induction DNA Damage DNA Damage Cell Wall Synthesis Cell Wall Synthesis DNA Gyrase DNA Gyrase Protein Synthesis Protein Synthesis Synthesized Compounds Synthesized Compounds Synthesized Compounds->Kinase Signaling Synthesized Compounds->Apoptosis Induction Synthesized Compounds->DNA Damage Synthesized Compounds->Cell Wall Synthesis Synthesized Compounds->DNA Gyrase Synthesized Compounds->Protein Synthesis

¹H NMR and ¹³C NMR analysis of 5-Bromo-3-methoxy-2-nitropyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-3-methoxy-2-nitropyridine and its Derivatives

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound, alongside related pyridine derivatives. Due to the limited availability of direct experimental data for the title compound, this guide leverages spectral data from analogous structures to predict and interpret its NMR characteristics.

Comparative NMR Data Analysis

The electronic environment of each proton and carbon atom in a pyridine ring is highly sensitive to the nature and position of its substituents. The introduction of a bromine atom, a methoxy group, and a nitro group significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The tables below summarize the available and predicted NMR data for this compound and a selection of comparative pyridine derivatives.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted Pyridine Derivatives

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted)--~8.3-8.5-~7.9-8.13.9-4.1 (OCH₃)
5-Bromo-2-nitropyridine[1]-~8.31~8.04-~8.70-
2-Bromopyridine[2]-~7.23~7.53~7.45~8.35-
2-(3-Methoxyphenyl)pyridine[3]-~7.18-7.24~7.67-7.76~7.51-7.56~8.66-8.713.88 (OCH₃), 6.97, 7.37, 7.59 (Aryl-H)
5-Ethyl-2-methylpyridine[2]-~7.38~7.05-~8.322.58 (CH₂), 1.21 (CH₃), 2.50 (CH₃)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Pyridine Derivatives

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound (Predicted)~155-160~140-145~130-135~115-120~145-150~55-60 (OCH₃)
5-Chloro-3-methoxy-2-nitro-pyridine-N-oxide------
2-Bromopyridine[2]~142.4~122.8~138.6~128.4~150.3-
2-(3-Methoxyphenyl)pyridine[3]~157.1~120.7~136.7~122.2~149.555.3 (OCH₃), 111.9, 115.0, 119.2, 129.7, 140.8, 160.0 (Aryl-C)
5-Ethyl-2-methylpyridine[2]~155.6~136.3~123.0~136.0~148.715.6, 24.0, 25.8

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

General NMR Analysis Workflow

NMR Analysis Workflow General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Place Sample in NMR Spectrometer C->D E Tune and Shim the Spectrometer D->E F Acquire ¹H NMR Spectrum E->F G Acquire ¹³C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Integration and Chemical Shift Referencing I->J K Peak Picking and Coupling Constant Measurement J->K L Structure Elucidation and Comparison K->L

Caption: A flowchart illustrating the key stages of NMR analysis, from preparing the sample to interpreting the spectral data.

Methodology for NMR Data Acquisition

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard one-pulse sequence.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Spectral Width : A range of 0-12 ppm is generally sufficient for pyridine derivatives.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A proton-decoupled one-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, owing to the low natural abundance of the ¹³C isotope.

    • Spectral Width : A range of 0-200 ppm is typically used.

Structure-Spectra Correlations

The interpretation of NMR spectra relies on understanding how the molecular structure influences the magnetic environment of each nucleus.

Structure_Spectra_Correlation Structure-Spectra Correlation in Substituted Pyridines cluster_structure Molecular Structure Structure Substituent Properties (Electronegativity, Resonance, Inductive Effects) ChemicalShift Chemical Shift (δ) (Shielding/Deshielding) Structure->ChemicalShift influences Coupling Coupling Constants (J) (Through-bond Interactions) Structure->Coupling affects Integration Signal Integration (Proton Count)

Caption: A diagram showing the relationship between the structural features of a molecule and the resulting NMR spectral parameters.

In this compound, the strongly electron-withdrawing nitro group at the C-2 position is expected to significantly deshield the adjacent protons and carbons. The methoxy group at C-3 will have a donating effect through resonance but an inductive withdrawing effect, leading to a more complex influence on the chemical shifts of nearby nuclei. The bromine atom at C-5 will primarily exert an inductive withdrawing effect, deshielding the adjacent C-4 and C-6 positions. These combined electronic effects result in a unique NMR fingerprint for the molecule, allowing for its unambiguous identification when compared with other pyridine derivatives.

References

Purity Assessment of Synthesized 5-Bromo-3-methoxy-2-nitropyridine: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of synthesized intermediates is critical to ensure the quality, purity, and safety of the final active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 5-Bromo-3-methoxy-2-nitropyridine, a key building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in selecting the most appropriate analytical methodology.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of expected impurities, required sensitivity and accuracy, and instrument availability. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for routine analysis and purity assessment of non-volatile organic compounds like this compound.[1] The following table compares HPLC with other common analytical methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Separation of volatile compounds based on partitioning between a stationary and a gas mobile phase, with mass-based detection.[2]Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei.
Primary Use Case Routine purity determination and quantification of non-volatile and thermally labile compounds.[3]Purity determination and identification of volatile and thermally stable impurities.[2]Absolute purity determination without the need for specific impurity reference standards; structural confirmation.[4]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Accuracy & Precision Excellent with proper validation.Excellent for volatile analytes.High accuracy, often used as a primary method.
Sample Throughput HighModerate to HighLow to Moderate
Impurity Identification Possible when coupled with Mass Spectrometry (LC-MS).[1]Excellent due to mass spectral libraries.Possible through structural elucidation of unknown signals.

Experimental Protocols

Detailed methodologies for HPLC analysis are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and potential impurities. The most common synthesis of this compound involves the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide, making the starting material a likely impurity.[5]

Reversed-Phase HPLC (RP-HPLC) Method for Purity Assessment

This method is suitable for quantifying the purity of this compound and separating it from potential non-volatile impurities.

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or Trifluoroacetic acid, TFA), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution. Filter the final solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    17.0 10 90
    17.1 60 40

    | 20.0 | 60 | 40 |

4. Data Analysis

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the synthesized sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating a successful separation of the main product from a common synthetic impurity.

Peak No. Compound Identity Retention Time (min) Peak Area (mAU*s) Area %
15-Bromo-2-chloro-3-nitropyridine (Impurity)9.8515,2300.48
2This compound (Product)11.213,158,90099.42
3Unknown Impurity13.543,1700.10
Total 3,177,300 100.00

Mandatory Visualization

To further clarify the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report

Caption: Experimental workflow for HPLC purity assessment.

Caption: Decision tree for selecting an analytical method.

References

X-ray Crystallographic Analysis of 5-Bromo-3-methoxy-2-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights for drug design and materials science. This guide offers a comparative analysis of the X-ray crystallographic data of a nitropyridine derivative, alongside a discussion of alternative analytical techniques and a detailed experimental protocol.

While the specific crystal structure of 5-Bromo-3-methoxy-2-nitropyridine is not publicly available, this guide leverages the crystallographic data of a closely related compound, 2-Bromo-5-nitropyridine, to illustrate the principles and data obtained from such an analysis. This compound, cataloged in the Cambridge Structural Database (CSD) with the deposition number CCDC 989200, serves as a valuable case study.

Comparative Crystallographic Data Analysis

The determination of a crystal structure through X-ray diffraction yields a wealth of quantitative data that describes the atomic arrangement within the crystal lattice. Below is a summary of the key crystallographic parameters for 2-Bromo-5-nitropyridine, which provides a benchmark for what can be expected from an analysis of its derivatives.

Parameter2-Bromo-5-nitropyridine (CCDC 989200)
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions
a (Å)12.182(3)
b (Å)11.231(3)
c (Å)4.6780(14)
α (°)90
β (°)90.694(10)
γ (°)90
Volume (ų) 639.5(3)
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 2.100
R-factor 0.045

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is contingent upon a meticulous experimental procedure. The following protocol outlines the typical workflow for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is obtained. The quality of the final model is assessed using metrics like the R-factor.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other techniques offer complementary information or may be more suitable when single crystals are unavailable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution. It provides information about the connectivity of atoms and can be used to establish the relative stereochemistry. For complex molecules, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer clues about the molecular structure.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule.

  • Powder X-ray Diffraction (PXRD): When single crystals cannot be obtained, PXRD can be used to analyze the crystalline nature of a solid sample. While it does not provide the atomic-level detail of single-crystal XRD, it is a valuable tool for identifying crystalline phases and assessing sample purity.

  • Electron Diffraction: For very small crystals that are not suitable for conventional X-ray diffraction, electron diffraction can be a powerful alternative for structure determination.

Visualizing the Workflow

The process of X-ray crystallographic analysis can be visualized as a logical flow from sample preparation to the final structural model.

experimental_workflow cluster_preparation Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Structure Solution cluster_refinement_validation Refinement & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer xray_source X-ray Source xray_source->diffractometer data_collection Data Collection diffractometer->data_collection integration Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_model Final Structural Model validation->final_model

Experimental workflow for X-ray crystallographic analysis.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds to pyridyl scaffolds, such as 5-Bromo-3-methoxy-2-nitropyridine, is crucial for the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have become indispensable tools for these transformations due to their broad substrate scope and functional group tolerance.

This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions with this compound. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide draws upon extensive data from structurally analogous bromopyridines and other aryl bromides to provide a reliable framework for catalyst selection and reaction optimization. We will explore several key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Catalytic Performance: A Comparative Overview

The choice of the palladium catalyst, which includes the palladium precursor and the associated ligand, is a critical factor that significantly influences the yield, reaction time, and overall efficiency of the cross-coupling reaction. The electronic and steric properties of the this compound substrate, with its electron-withdrawing nitro group and coordinating methoxy and pyridyl nitrogen atoms, present unique challenges that necessitate careful catalyst selection.

Generally, palladium-phosphine complexes are widely used. Catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commercially available and can be used directly. For enhanced reactivity, especially with challenging substrates, catalyst systems are often generated in situ from palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with the addition of specialized, sterically hindered, and electron-rich phosphine ligands.[1] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high activity and stability.[2]

Below is a summary of the performance of various palladium catalyst systems in different cross-coupling reactions with substrates analogous to this compound.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄DMF802485-96Reliable and high-yielding, but often requires longer reaction times.[3]
[Pd(dppf)Cl₂]K₂CO₃DME802HighProvides high yields in a significantly shorter timeframe.[3][4][5]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-10012-24VariesEffective system, though optimization may be necessary.[3][5]
Pd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane801690-98Highly effective for sterically hindered and electronically diverse substrates.[5]
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene802-7Aryl bromides + primary/secondary aminesHigh
Pd₂(dba)₃BINAPNaOt-BuToluene70-1006-24Aryl bromides + primary aminesHigh
Pd₂(dba)₃XantphosNaOt-BuToluene10012-24Aryl bromides + morpholineHigh
[Pd(cinnamyl)Cl]₂XantphosNaOt-BuToluene100182-bromo-6-methoxynaphthalene + various aminesHigh

Data in this table is representative of typical conditions and yields for Buchwald-Hartwig amination reactions and is compiled from various sources.[1][6][7]

Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651290
Pd(PPh₃)₄ (5)CuI (5)DIPADMF50895
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineAcetonitrile701684

This data is based on the coupling of 5-Bromo-2-chloro-4-methoxypyrimidine with terminal alkynes and serves as a strong proxy for the target substrate.[6]

Table 4: Comparative Performance of Palladium Catalysts in Heck Coupling of Aryl Bromides with Alkenes
Catalyst SystemAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃StyreneEt₃NDMF10012High
Pd(OAc)₂n-Butyl acrylateK₂CO₃DMF/H₂O804High
PdCl₂(PPh₃)₂EthyleneNaOAcNMP1404>95

The data presented is for analogous aryl bromide substrates and showcases typical conditions for the Heck reaction.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following protocols are representative examples for palladium-catalyzed cross-coupling reactions and can be adapted for this compound. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.[6]

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.[6]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).[6]

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.[6]

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add toluene, followed by this compound, the amine, and NaOtBu.[6]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.[10]

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[10]

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[6]

  • Add THF, triethylamine, and the terminal alkyne.[6]

  • Heat the reaction mixture to 65 °C with vigorous stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).[6]

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.[6]

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride and brine.[6]

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[6]

Protocol 4: Heck Coupling using Pd(OAc)₂

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[8]

  • Evacuate and backfill the tube with an inert gas.[8]

  • Add DMF, the alkene, and Et₃N via syringe.[8]

  • Seal the tube and heat the reaction mixture in an oil bath with stirring.[8]

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.[8]

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.[8]

  • Concentrate the organic layer and purify the residue by column chromatography.[8]

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow A Combine Reactants: This compound, Coupling Partner, Catalyst, Base B Add Anhydrous Solvent A->B C Heat Under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Work-up: Cool, Extract, Wash, Dry D->E Upon Completion F Purification: Column Chromatography E->F G Characterize Final Product F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The heart of these transformations is the palladium catalytic cycle. While the specifics can vary, the generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L_n-R OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX Ar-X (this compound) ArX->OxAdd R_M R-B(OR)₂ R_M->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst system is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, [Pd(dppf)Cl₂] offers a balance of high reactivity and rapid conversion.[3][4][5] In Buchwald-Hartwig aminations, catalyst systems based on bulky, electron-rich phosphine ligands like Xantphos are highly effective.[6][7] For Sonogashira and Heck couplings, classical catalyst systems remain robust, though the use of modern ligands can often improve efficiency and broaden the substrate scope. The experimental protocols and comparative data provided herein serve as a valuable starting point for the development of efficient and scalable synthetic routes to a wide array of functionalized 3-methoxy-2-nitropyridine derivatives.

References

In vitro kinase inhibitory assay of compounds derived from 5-Bromo-3-methoxy-2-nitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeting Key Signaling Pathways in Cancer

The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling pathways are central regulators of cell growth, proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Compounds derived from brominated pyridines and pyrimidines have shown significant promise in inhibiting key kinases within these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyridopyrimidine Inhibitors Inhibitor->PI3K Inhibitor->mTOR

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Inhibitory Activity of Pyridopyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of pyrido[2,3-d]pyrimidine derivatives against several receptor tyrosine kinases. The data highlights the impact of substitutions on the core scaffold on potency and selectivity.

Compound IDR Group (at 6-position)PDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b 2,6-dichlorophenyl1.110.130.450.22
4e 3,5-dimethoxyphenyl>500.060>50>50

Data from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • The initial lead compound, 4b , with a 2,6-dichlorophenyl group, demonstrated broad-spectrum activity against multiple tyrosine kinases.[1]

  • Substitution with a 3,5-dimethoxyphenyl group in compound 4e resulted in a highly selective inhibitor of Fibroblast Growth Factor receptor (FGFr) tyrosine kinase, with a significant loss of activity against other tested kinases.[1] This underscores the critical role of the substituent at the 6-position in determining kinase selectivity.

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The synthesis of these inhibitors often involves a multi-step process starting from a substituted pyridine precursor. A key step is the construction of the fused pyrimidine ring, followed by functionalization at various positions to modulate activity and selectivity.

Start Substituted 2-aminonicotinonitrile Cyclization Cyclization with Guanidine Start->Cyclization Intermediate 2,4-Diaminopyrido[2,3-d]pyrimidine Cyclization->Intermediate Functionalization Functionalization (e.g., Suzuki Coupling) Intermediate->Functionalization Final Final Kinase Inhibitor Functionalization->Final

Figure 2: Generalized synthetic workflow for pyrido[2,3-d]pyrimidine inhibitors.

In Vitro Kinase Inhibitory Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFr, FGFr)

  • Substrate peptide

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader with luminescence detection

Procedure:

  • Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations is prepared in a multi-well plate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the ADP generated to ATP and initiate a luciferase-based reaction, producing a luminescent signal.

  • Data Acquisition: The luminescence is measured using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alternative Scaffolds: Thienopyrimidine Derivatives as PI3Kα Inhibitors

In the quest for potent and selective kinase inhibitors, thienopyrimidine scaffolds have also been extensively explored. These compounds have demonstrated significant activity against PI3Kα, a key isoform in the PI3K/Akt/mTOR pathway.

Compound IDR GroupPI3Kα IC50 (µM)
9a Aryl9.47 ± 0.63

Data from a study on thienopyrimidine derivatives as PI3Kα inhibitors.[1]

The development of kinase inhibitors from various heterocyclic scaffolds, including brominated pyridines and pyrimidines, remains a highly active area of research. The ability to systematically modify these core structures allows for the fine-tuning of inhibitory activity and selectivity, paving the way for the discovery of novel targeted therapies.

References

Side-by-side comparison of Suzuki vs. Stille coupling for 5-Bromo-3-methoxy-2-nitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

Suzuki vs. Stille Coupling for 5-Bromo-3-methoxy-2-nitropyridine: A Comparative Guide

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are powerful methodologies for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. This guide provides a side-by-side comparison of these two indispensable reactions for the functionalization of this compound, an electron-deficient heterocyclic halide. The choice between the Suzuki and Stille coupling often hinges on factors such as substrate scope, functional group tolerance, and toxicity of reagents.

While direct comparative experimental data for this compound is not extensively published, this guide draws upon data from structurally similar and electronically-related substrates to provide a well-grounded comparison for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for Suzuki and Stille couplings of various bromopyridines and other electron-deficient aryl bromides, offering a predictive insight into their application with this compound.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., Aryl-B(OH)₂)Organostannane (e.g., Aryl-SnBu₃)
Byproducts Non-toxic boronic acid derivativesToxic organotin compounds[1][2]
Reaction Conditions Requires a base, can be sensitive to pHGenerally mild, neutral conditions[1][3]
Functional Group Tolerance Good, but can be affected by base-sensitive groupsExcellent[1][3]
Reagent Availability A large variety of boronic acids are commercially availableOrganostannanes often require synthesis
Typical Yields (Electron-Deficient Aryl Bromides) 75-95%[3][4]80-94%[3][4]
Typical Catalyst Loading 1-5 mol%1-5 mol%
Typical Reaction Temperature 80-120 °C60-110 °C
Typical Reaction Time 5-24 hours[5]4-20 hours
Objective Comparison

The Suzuki coupling is frequently the initial choice for many synthetic chemists due to the low toxicity of the boron-based reagents and their byproducts.[3] The wide commercial availability of a diverse range of boronic acids is another significant advantage. However, the requirement of a base to activate the organoboron species can sometimes lead to side reactions, particularly with substrates bearing base-sensitive functional groups.[6] For an electron-deficient substrate like this compound, the Suzuki reaction is expected to proceed efficiently, as the electron-withdrawing nature of the nitro group can facilitate the oxidative addition step.

On the other hand, the Stille coupling often demonstrates greater tolerance for a wider array of functional groups and does not typically require a base, making it a more robust choice for complex or sensitive substrates.[1][3] The Stille reaction can provide higher and more consistent yields, especially with challenging substrates that may perform poorly under Suzuki conditions.[3][4] The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification methods to remove tin residues from the final product.[1][2]

For this compound, both methods are viable. The choice will likely depend on the specific coupling partner and the presence of other functional groups in the molecule. If the coupling partner's boronic acid is readily available and the molecule is stable to basic conditions, the Suzuki coupling offers a greener and more convenient route. However, if functional group compatibility is a major concern or if the corresponding boronic acid is unstable, the Stille coupling may provide a more reliable and higher-yielding alternative, despite the associated toxicity concerns.

Experimental Protocols

The following are detailed, representative methodologies for the Suzuki and Stille coupling reactions adapted for this compound.

Suzuki Coupling Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically monitored by TLC or LC-MS, ranging from 5 to 24 hours).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Stille Coupling Protocol

This protocol outlines a general method for the Stille cross-coupling of this compound with a generic organostannane.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like P(o-tol)₃, 1-5 mol%)

  • Solvent (e.g., Anhydrous and degassed DMF or Toluene)

  • Optional: Additive (e.g., CuI, 10 mol%)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and ligand if used).

  • Add the anhydrous, degassed solvent to the flask.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • If using an additive like CuI, add it at this stage.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically monitored by TLC or LC-MS, ranging from 4 to 20 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the mixture with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the slurry through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille coupling reactions and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 R²B(OR)₃⁻ (from R²B(OH)₂ + Base) PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product center

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 R²-SnR₃ PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product center

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental_Workflow Start Starting Materials (this compound, Coupling Partner, Catalyst, etc.) Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Start->Setup Reaction Cross-Coupling Reaction (Heating and Stirring) Setup->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS, etc.) Purify->Characterize Final Pure Coupled Product Characterize->Final

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methoxy-2-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Precautions

Based on analogous compounds, 5-Bromo-3-methoxy-2-nitropyridine is anticipated to be a hazardous material. The primary hazards associated with similar chemicals are:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat, should be worn at all times when handling this compound.[1] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[1]

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of the substance. The following table summarizes key data for a closely related compound, 5-Bromo-2-methoxy-3-nitropyridine, which can be used as a reference.

PropertyValueReference
CAS Number 152684-30-5[2]
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.02 g/mol [2]
Form Solid
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Storage Class 11 - Combustible Solids

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5][6]

1. Waste Identification and Collection:

  • Treat all this compound and materials contaminated with it as hazardous waste.[5][7]

  • Collect the waste in a designated, compatible container that is in good condition with no leaks or cracks.[5] The container must have a secure, tight-fitting lid.[8]

2. Labeling of Hazardous Waste Container:

  • As soon as waste is added, affix a "Hazardous Waste" label to the container.[5][8]

  • The label must include the following information:

    • The words "Hazardous Waste".[4][8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][5]

    • The approximate quantity or percentage of the waste in the container.[4]

    • The date when the waste was first added to the container (generation date).[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • The laboratory location (building and room number).[4]

    • Checkmarks indicating the relevant hazards (e.g., irritant, toxic).[4]

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[3][8]

  • Ensure proper segregation from incompatible materials to prevent adverse reactions.[3][5][8] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[8]

  • Keep the waste container closed at all times, except when adding waste.[5][8]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[7]

4. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste.

  • To decontaminate the container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[3][5]

  • Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your designated liquid hazardous waste container.[5][7]

  • After triple-rinsing and air-drying, the container can be considered non-hazardous.[3] Deface or remove the original label and dispose of it in the regular laboratory glass waste or as instructed by your institution's policies.[3]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full hazardous waste container.[4][5]

  • Do not transport hazardous waste yourself.[7] Trained EHS personnel will collect the waste for final disposal by a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unused or Spent This compound waste_decision Is the material considered waste? start->waste_decision collect_waste Collect in a designated, compatible hazardous waste container. waste_decision->collect_waste Yes label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste segregate_waste Segregate from incompatible materials. store_waste->segregate_waste full_container Is the container full? segregate_waste->full_container full_container->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_container->contact_ehs Yes end_disposal Proper Disposal by Licensed Facility contact_ehs->end_disposal empty_container Empty Container of This compound triple_rinse Triple-rinse with a suitable solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface original label and dispose of container in appropriate lab waste. triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile and Hazards

5-Bromo-3-methoxy-2-nitropyridine is a solid chemical building block used in pharmaceutical and chemical research. Based on data from similar compounds, it should be handled as a hazardous substance.

Hazard Classifications:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to ensure personal safety. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety goggles/glasses and face shieldMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile)Inspect gloves before each use and dispose of them after contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide.[1][4]
Body Protection Impervious clothing (e.g., Nomex® laboratory coat)Lab coats should be fully buttoned and fit properly to cover as much skin as possible. Avoid polyester or acrylic fabrics.[1][4]
Foot Protection Closed-toe, closed-heel shoesShoes must cover the entire foot.[4]
Respiratory Protection Dust mask (N95 or equivalent) or air-purifying respiratorRequired if engineering controls like a fume hood are not sufficient to keep dust and vapor levels below permissible exposure limits. Respirator use requires a formal program including fit testing and medical evaluation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and solution preparation within the chemical fume hood to minimize inhalation of dust or vapors.[6]

    • Avoid the formation of dust.[1]

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Launder contaminated clothing before reuse.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Segregate all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, vials), as "Halogenated Organic Waste."[7]

    • Keep this waste stream separate from non-halogenated chemical waste.[7]

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled waste container made of a compatible material.[7]

    • The label must include "Hazardous Waste," the full chemical name, and any other components in the mixture.[7]

  • Container Management:

    • Keep the waste container securely closed when not in use to prevent the release of vapors.[7]

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.[7]

  • Final Disposal:

    • Disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[7]

    • The primary recommended disposal method for similar compounds is high-temperature incineration.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow and Disposal

Start Start End End Decision Decision Process Process Waste Waste Preparation Preparation Handling in Fume Hood Handling in Fume Hood Preparation->Handling in Fume Hood Post-Handling Decontamination Post-Handling Decontamination Handling in Fume Hood->Post-Handling Decontamination Segregate Waste Segregate as Halogenated Organic Waste Post-Handling Decontamination->Segregate Waste Collect in Labeled Container Collect in Labeled Waste Container Segregate Waste->Collect in Labeled Container Store in Designated Area Store in Designated Accumulation Area Collect in Labeled Container->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal (Incineration) Store in Designated Area->Arrange for Professional Disposal Arrange for Professional Disposal->End

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.